Hydracarbazine
Description
This compound is a pyridazine that has found use as an antihypertensive agent It was once marketed in France under the tradename Normatensyl.
This compound is a hydrazinopyridazine-based diuretic with antihypertensive activity. This compound is no longer marketed.
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydrazinylpyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-5(11)3-1-2-4(8-7)10-9-3/h1-2H,7H2,(H2,6,11)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYZEGZNBYOMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189716 | |
| Record name | Hydracarbazine [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3614-47-9 | |
| Record name | Hydracarbazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3614-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydracarbazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydracarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydracarbazine [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydracarbazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDRACARBAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CTK2FB9QM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacology of Hydracarbazine: A Technical Guide
Abstract: This document provides a comprehensive technical overview of the pharmacology of hydracarbazine, a pyridazine derivative formerly utilized as an antihypertensive agent. The guide is intended for researchers, scientists, and professionals in drug development. It covers the known pharmacodynamic mechanisms, including its dual action as a vasodilator and a monoamine oxidase inhibitor. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also presents information on closely related compounds, such as hydralazine, to infer potential pharmacological properties. Furthermore, it includes detailed, representative experimental protocols for assessing the key pharmacological effects of compounds like this compound and visualizes complex pathways and workflows using Graphviz diagrams.
Introduction
This compound (6-hydrazinylpyridazine-3-carboxamide) is a pyridazine derivative that was once marketed in France as an antihypertensive agent under the trade name Normatensyl.[1] Although it is no longer marketed, its unique pharmacological profile as both a vasodilator and a monoamine oxidase inhibitor (MAOI) makes it a subject of interest for pharmacological research.[1][2] This guide synthesizes the available information on this compound's pharmacology, providing a technical resource for the scientific community.
Pharmacodynamics
This compound's therapeutic effect as an antihypertensive agent is understood to stem from a combination of two primary mechanisms: direct vasodilation and inhibition of monoamine oxidase.
Mechanism of Action: Vasodilation
The vasodilatory action of this compound is believed to be similar to that of the related compound, hydralazine.[1] This mechanism involves the relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure. The proposed signaling pathway involves interference with calcium ion (Ca²⁺) mobilization within vascular smooth muscle cells. Specifically, it is thought to inhibit the release of calcium from the sarcoplasmic reticulum, which is a critical step for muscle contraction.[1]
References
Hydracarbazine and its Derivatives: A Technical Guide to Synthesis and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydracarbazine, a pyridazine derivative, has historically been utilized as an antihypertensive agent. This technical guide provides a comprehensive overview of the synthesis of this compound and its analogues, detailing potential experimental protocols. Furthermore, it elucidates the proposed mechanism of action, drawing parallels with the well-studied vasodilator, hydralazine. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cardiovascular drugs, particularly those targeting hypertension.
Introduction
This compound (6-hydrazinylpyridazine-3-carboxamide) is a pyridazine-based compound formerly marketed for the treatment of hypertension. Its therapeutic effect is attributed to its vasodilatory properties, which effectively lower blood pressure. The core structure, a hydrazinopyridazine moiety, is a key pharmacophore that has been the subject of various medicinal chemistry efforts to develop novel antihypertensive agents with improved efficacy and safety profiles. Understanding the synthesis and biological action of this compound and its derivatives is crucial for the rational design of next-generation cardiovascular therapeutics.
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives generally proceeds through the nucleophilic substitution of a leaving group on the pyridazine ring with hydrazine or a substituted hydrazine. A common and plausible precursor for this synthesis is a 6-halo-pyridazine-3-carboxamide, most notably 6-chloropyridazine-3-carboxamide.
General Synthetic Scheme
The fundamental reaction involves the displacement of a chlorine atom from the pyridazine ring by the hydrazine moiety. This reaction is typically carried out in a suitable solvent and may be facilitated by heat.
Caption: General reaction scheme for the synthesis of this compound.
Key Experimental Protocols
Protocol 1: Synthesis of 3-Hydrazino-6-monoalkylaminopyridazines
This protocol describes a multi-step synthesis starting from 3,6-dichloropyridazine, which can be adapted for this compound synthesis by modifying the starting material and subsequent steps.
-
Reaction of 3,6-dichloropyridazine with N-monoalkylbenzylamines: 3,6-dichloropyridazine is reacted with various N-monoalkylbenzylamines.
-
Reaction with Hydrazine: The resulting intermediate is then reacted with hydrazine.
-
Debenzylation: A final debenzylation step in an acidic medium yields the 3-hydrazino-6-monoalkylaminopyridazines[1].
Protocol 2: Synthesis of 6-Heteroaryl-3-hydrazinopyridazines
This protocol outlines three different methods for introducing various heterocyclic rings at the 6-position of the pyridazine nucleus, followed by the introduction of the hydrazine group. One of the general methods involves the reaction of a 3-chloro-6-heteroaryl-pyridazine with hydrazine hydrate[2].
Inferred Protocol for this compound Synthesis:
-
Starting Material: 6-Chloropyridazine-3-carboxamide.
-
Reaction: A mixture of 6-chloropyridazine-3-carboxamide and an excess of hydrazine hydrate in a suitable solvent, such as ethanol, is refluxed for several hours.
-
Workup: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization.
Quantitative Data on this compound Derivatives
Quantitative data on the antihypertensive activity of this compound itself is limited in recent scientific literature. However, studies on its derivatives provide valuable insights into the structure-activity relationships (SAR) of this class of compounds.
| Compound/Derivative | Activity | Reference |
| 3-Hydrazino-6-(2-methylimidazol-1-yl)pyridazine | 4.9 times the activity of dihydralazine (orally in SHRs) | [2] |
| 3-Hydrazino-6-monoalkylaminopyridazines | Same or higher activity than hydralazine | [1] |
| 3-Hydrazinocycloheptyl[1,2-c]pyridazine | At least as great as that of hydralazine | [3] |
*SHR: Spontaneously Hypertensive Rat
Mechanism of Action: Vasodilation
The antihypertensive effect of this compound is believed to be mediated through direct vasodilation of arterial smooth muscle, a mechanism it likely shares with its close analogue, hydralazine. The primary signaling pathway involves the interference with intracellular calcium (Ca²⁺) mobilization, a critical step in smooth muscle contraction.
Signaling Pathway of Vasodilation
The proposed mechanism centers on the inhibition of inositol trisphosphate (IP₃)-induced Ca²⁺ release from the sarcoplasmic reticulum (SR), the main intracellular calcium store in smooth muscle cells.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Pathway Description:
-
A vasoconstrictor agonist (e.g., norepinephrine) binds to a Gq-protein coupled receptor on the vascular smooth muscle cell membrane.
-
This activates phospholipase C (PLC), which in turn produces inositol trisphosphate (IP₃).
-
IP₃ binds to its receptor (IP₃R) on the membrane of the sarcoplasmic reticulum.
-
This binding opens calcium channels, leading to the release of stored Ca²⁺ into the cytosol.
-
The resulting increase in cytosolic Ca²⁺ concentration triggers the molecular machinery responsible for muscle contraction, leading to vasoconstriction.
-
This compound is proposed to inhibit the IP₃-induced release of Ca²⁺ from the sarcoplasmic reticulum, thereby preventing the rise in cytosolic Ca²⁺ and leading to vasodilation (muscle relaxation).
Conclusion
This compound and its derivatives represent a class of antihypertensive agents with a well-defined mechanism of action centered on direct vasodilation. The synthesis of these compounds is achievable through established chemical routes, primarily involving the reaction of a halogenated pyridazine precursor with hydrazine. While quantitative data on the parent compound is scarce, studies on its analogues demonstrate the potential for potent antihypertensive activity. The elucidation of the vasodilatory signaling pathway provides a solid basis for the future design and development of novel pyridazine-based therapeutics for cardiovascular diseases. Further research focusing on detailed structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties is warranted to explore the full therapeutic potential of this chemical scaffold.
References
- 1. [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazine derivatives. XI: Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydracarbazine: A Technical Overview of a Pyridazine Antihypertensive Agent
IUPAC Name: 6-hydrazinylpyridazine-3-carboxamide
Hydracarbazine is a pyridazine derivative that has been investigated for its antihypertensive properties.[1] This technical guide provides a summary of the available scientific information on this compound, including its chemical identity, proposed mechanism of action, and pharmacological effects, with a focus on its role as a vasodilator. Due to the limited availability of recent and in-depth research on this specific compound, much of the understanding of its biological activity is extrapolated from the closely related and more extensively studied drug, hydralazine.
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 6-hydrazinylpyridazine-3-carboxamide |
| Molecular Formula | C5H7N5O |
| Molecular Weight | 153.14 g/mol |
| CAS Number | 3614-47-9 |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is believed to be the relaxation of vascular smooth muscle, leading to a reduction in peripheral resistance and consequently, a decrease in blood pressure.[2] While the precise signaling pathway for this compound has not been fully elucidated, it is thought to act similarly to hydralazine. This proposed mechanism involves interference with calcium ion (Ca2+) signaling within vascular smooth muscle cells.[2]
Specifically, it is hypothesized that this compound inhibits the release of calcium from the sarcoplasmic reticulum, a key intracellular storage site for calcium.[2] A reduction in the intracellular concentration of free calcium prevents the activation of calmodulin and subsequently, myosin light chain kinase (MLCK). The inhibition of MLCK leads to decreased phosphorylation of the myosin light chains, which is a critical step for the interaction of actin and myosin filaments required for muscle contraction. The net effect is vasodilation.
Below is a diagram illustrating the proposed signaling pathway for the vasodilatory effect of this compound, based on the known mechanism of hydralazine.
Caption: Proposed mechanism of this compound-induced vasodilation.
Preclinical In Vivo Data
Limited preclinical studies in animal models have demonstrated the antihypertensive effects of this compound. The available data on dosage and observed effects are summarized below.
| Animal Model | Dosage | Route of Administration | Observed Effect |
| Dog, Cat, Rabbit | 1-4 mg/kg | Intravenous (i.v.) | Hypotension due to peripheral vasodilation |
| High Arterial Pressure Rats | 15-18 mg/kg | Oral (p.o.) once daily | Prevention of increased blood pressure and heart rate |
Experimental Protocols
Caption: Generalized workflow for in vivo antihypertensive studies.
Synthesis
The synthesis of this compound was first described by Libermann and Rouaix in 1959. While the detailed experimental protocol from this publication is not readily accessible, the general synthetic route for related hydrazinopyridazine compounds often involves the reaction of a chloropyridazine carboxamide with hydrazine hydrate.
Conclusion
This compound is a pyridazine-based compound with demonstrated antihypertensive activity in preclinical models. Its mechanism of action is likely through the relaxation of vascular smooth muscle, mediated by interference with intracellular calcium signaling. However, a comprehensive understanding of its pharmacology, including detailed signaling pathways, extensive quantitative data from clinical trials, and specific experimental protocols, is limited by the scarcity of recent and publicly available research. Further investigation would be necessary to fully characterize its therapeutic potential and safety profile for the treatment of hypertension in a modern context.
References
- 1. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3238226A - Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide - Google Patents [patents.google.com]
An In-depth Technical Guide on the Core Chemical and Physical Properties of Hydracarbazine
Introduction
Hydracarbazine is a pyridazine derivative that has been utilized as an antihypertensive agent.[1][2] It belongs to the chemical class of heteroarenes and aromatic amides.[3] Formerly marketed in France under the trade name Normatensyl, it is no longer commercially available.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and metabolic pathways, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below, providing a clear reference for its identity and behavior.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 6-hydrazinylpyridazine-3-carboxamide[3] |
| CAS Number | 3614-47-9 |
| Molecular Formula | C5H7N5O |
| Synonyms | Hidracarbazina, 6-hydrazinylpyridazine-3-carboxamide, Hydracarbazinum |
| InChI Key | WRYZEGZNBYOMLE-UHFFFAOYSA-N |
| SMILES | C1=CC(=NN=C1C(=O)N)NN |
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 153.14 g/mol |
| Appearance | Solid powder |
| Decomposition Temperature | 249-250°C |
| Purity | >98% (as per Certificate of Analysis) |
| Elemental Analysis | C: 39.21%, H: 4.61%, N: 45.73%, O: 10.45% |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry and dark place |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical |
Pharmacology and Mechanism of Action
This compound functions as an antihypertensive agent by relaxing vascular smooth muscle. Its mechanism of action is believed to be similar to that of the related compound, hydralazine. This involves interference with calcium release from the sarcoplasmic reticulum, which is essential for muscle contraction. By inhibiting this calcium-dependent process, this compound leads to vasodilation, a widening of the blood vessels, which in turn reduces peripheral resistance and lowers blood pressure.
The proposed mechanism involves the inhibition of Ca2+-dependent ATPase and the phosphorylation of the myosin P-light chains in myofibrils, which are obligatory for muscle contraction. This specific action on the vascular smooth muscle highlights its targeted therapeutic effect.
Caption: Proposed mechanism of action for this compound in vascular smooth muscle cells.
Metabolism
The metabolism of hydrazine derivatives like this compound is a complex process that can involve several enzymatic and non-enzymatic pathways. These pathways are crucial for both the therapeutic effects and potential toxicity of the compound.
Hydrazine compounds can be metabolized by cytochrome P450, monoamine oxidase, and various peroxidases. This can lead to the formation of reactive free radical species that can bind to cellular macromolecules. Another potential metabolic route for substituted hydrazines is the formation of alkyldiazonium ions, which are known to alkylate cellular components.
In the case of the related compound hydralazine, metabolism occurs extensively in the liver. Metabolic pathways include reactions with endogenous acids to form hydrazones, acetylation, and hydroxylation followed by glucuronidation. Activated leukocytes can also metabolize hydralazine to produce various metabolites, including phthalazinone and phthalazine, through an oxidation process catalyzed by myeloperoxidase.
Caption: Potential metabolic pathways of this compound based on related hydrazine derivatives.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in recent literature, as the compound is no longer in common use. However, historical and analogous methods provide a framework for its preparation and characterization.
Synthesis
The preparation of this compound was first described by Libermann and Rouaix in 1959. The synthesis involves the reaction of a precursor pyridazine compound with hydrazine. A general workflow for such a synthesis would be as follows:
Caption: A generalized workflow for the synthesis and characterization of this compound.
Analytical Methods
For the analysis of this compound and its metabolites, methods analogous to those used for hydralazine would be applicable. High-Performance Liquid Chromatography (HPLC) is a key technique for separating and quantifying the parent drug and its metabolites from biological matrices. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), would be used for the identification and structural elucidation of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the synthesized compound.
Table 3: Analytical Techniques for this compound
| Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound and its metabolites. |
| Mass Spectrometry (MS) | Identification and structural elucidation of compounds based on mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) | Confirmation of the chemical structure of the synthesized compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |
This compound is a hydrazine derivative with established antihypertensive properties, acting through the relaxation of vascular smooth muscle. Its chemical and physical characteristics are well-defined, and its mechanism of action is understood to be similar to that of hydralazine. While no longer in clinical use, the study of this compound and its metabolic pathways provides valuable insights for the development of new therapeutic agents and for understanding the broader pharmacology of hydrazine-containing compounds.
References
In Vivo Antihypertensive Effects of Hydracarbazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in vivo studies investigating the effects of Hydracarbazine (often referred to as Hydralazine in scientific literature) on blood pressure. This document details the experimental protocols, presents quantitative data from key studies in structured tables, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Vasodilation
This compound is a direct-acting vasodilator that primarily relaxes arteriolar smooth muscle. Its mechanism of action is multifaceted, involving the modulation of intracellular calcium levels, a key determinant of smooth muscle contraction. The primary mechanism involves the inhibition of inositol trisphosphate (IP₃)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum within vascular smooth muscle cells. This reduction in cytosolic Ca²⁺ concentration leads to smooth muscle relaxation and subsequent vasodilation, resulting in decreased peripheral resistance and a lowering of blood pressure. Additionally, some evidence suggests that this compound's vasodilatory effects may also be mediated by an increase in cyclic guanosine monophosphate (cGMP) levels and the stimulation of nitric oxide (NO) release from endothelial cells.
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data on the effects of this compound on blood pressure and heart rate from various in vivo studies.
Table 1: Effect of Oral Administration of this compound on Blood Pressure in Hypertensive Rats
| Animal Model | Dosage | Duration | Baseline Blood Pressure (mmHg) | Post-Treatment Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) | Reference |
| Spontaneously Hypertensive Rat (SHR) | 25 mg/kg/day | 20 weeks | 177 | 140 | ↓ 37 | [1] |
| Spontaneously Hypertensive Rat-Stroke Prone (SHR-SP/Izm) | 20 mg/kg/day | 8 weeks | 212 | 156 | ↓ 56 | [2] |
| Two-Kidney, One-Clip Hypertensive Rat | 80-120 mg/L in drinking water | 8 weeks | 170-180 | 135-145 | ↓ 35-45 | [3] |
| Streptozotocin-Induced Diabetic Rat | Not specified | 6 weeks | Elevated | Prevented Elevation | - | [4][5] |
Table 2: Effect of Intravenous and Subcutaneous Administration of this compound on Blood Pressure in Rats
| Animal Model | Route of Administration | Dosage | Baseline Mean Arterial Pressure (mmHg) | Minimum Mean Arterial Pressure (mmHg) | Change in Mean Arterial Pressure (mmHg) | Reference |
| Conscious Renal Hypertensive Rat | Intravenous | 0.1 - 0.25 mg/kg | Not specified | Significant Reduction | - | |
| Spontaneously Hypertensive Rat (SHR) | Subcutaneous (pellet) | 2.5 mg | 144.12 | 90.8 | ↓ 53.32 | |
| Normotensive Rat (HPS-10, a Hydralazine-like compound) | Intravenous | 0.3 - 0.6 mg/kg | Not specified | Dose-dependent decrease (ED₃₀ of 0.41 mg/kg) | - |
Table 3: Effect of this compound on Heart Rate in Hypertensive Rats
| Animal Model | Dosage | Duration | Baseline Heart Rate (bpm) | Post-Treatment Heart Rate (bpm) | Change in Heart Rate (bpm) | Reference |
| Spontaneously Hypertensive Rat-Stroke Prone (SHR-SP/Izm) | 20 mg/kg/day | 8 weeks | 402 | 470 | ↑ 68 | |
| Spontaneously Hypertensive Rat (SHR) | 2.5 mg (subcutaneous pellet) | 6 hours | 322.90 | Initial Increase | - |
Experimental Protocols
This section details the methodologies for key experiments cited in the tables above.
Study in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Young spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls.
-
Drug Administration: this compound was administered orally at a dose of 25 mg/kg per day from 4 to 24 weeks of age.
-
Blood Pressure Measurement: 24-hour mean blood pressure was measured invasively at 24 weeks of age.
-
Protocol Summary:
-
Young SHR and WKY rats were divided into control and treatment groups.
-
The treatment group received daily oral doses of this compound for 20 weeks.
-
At the end of the treatment period, blood pressure was continuously monitored over a 24-hour period using invasive methods.
-
Data from the this compound-treated SHR group were compared to untreated SHR and normotensive WKY rats.
-
Study in Two-Kidney, One-Clip Hypertensive Rats
-
Animal Model: Two-kidney, one-clip hypertensive rats. This model of renovascular hypertension is induced by constricting one renal artery, leading to renin-dependent hypertension.
-
Drug Administration: this compound was administered in the drinking water at concentrations of 80 and 120 mg/L for up to 8 weeks.
-
Blood Pressure Measurement: Mean blood pressure was measured, although the specific method is not detailed in the abstract.
-
Protocol Summary:
-
Hypertension was induced in rats using the two-kidney, one-clip method.
-
Rats were then provided with drinking water containing this compound for a period of 8 weeks.
-
Blood pressure was monitored at various time points throughout the study.
-
The antihypertensive effect and the development of tolerance were evaluated.
-
Study in Streptozotocin-Induced Diabetic Rats
-
Animal Model: Male Wistar rats in which diabetes was induced by an injection of streptozotocin (STZ). This model is characterized by hyperglycemia and, in some cases, elevated blood pressure.
-
Drug Administration: The specific dosage and route of administration of this compound were not detailed in the available abstract. The treatment was carried out for 6 weeks.
-
Blood Pressure Measurement: Systolic blood pressure was measured using the tail-cuff method in unanesthetized rats.
-
Protocol Summary:
-
Diabetes was induced in male Wistar rats via STZ injection.
-
A subgroup of diabetic rats received this compound treatment for 6 weeks.
-
Systolic blood pressure was measured weekly using the tail-cuff method.
-
The effect of this compound on preventing blood pressure elevation in diabetic rats was assessed by comparing with untreated diabetic and non-diabetic control groups.
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for in vivo studies of this compound on blood pressure in a rat model of hypertension.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydralazine decreases blood pressure and endothelin-1 mRNA expression in tissues but not cardiac weight in SHR-SP/Izm rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hydralazine on blood pressure, pressor mechanisms, and cardiac hypertrophy in two-kidney, one-clip hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of hydralazine on streptozotocin-induced diabetic rats: prevention of hyperlipidemia and improvement in cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Hydracarbazine for Hypertension Research: A Technical Guide
Disclaimer: Information on hydracarbazine is limited due to its discontinued use. This guide provides available data on this compound and leverages extensive research on its close structural and functional analog, hydralazine, to provide a comprehensive technical overview for researchers. All information pertaining to hydralazine is explicitly identified.
Introduction
This compound is a pyridazine derivative formerly used as an antihypertensive agent.[1][2][3] It was once marketed in France under the trade name Normatensyl but is no longer available for clinical use.[1][2] For researchers in drug development and cardiovascular pharmacology, understanding the characteristics of older drugs like this compound can offer insights into vasodilator mechanisms and potential scaffolds for new therapeutic agents. This technical guide synthesizes the available information on this compound and provides a detailed examination of its well-studied analog, hydralazine, to serve as a comprehensive resource for hypertension research.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 6-hydrazinylpyridazine-3-carboxamide |
| Molecular Formula | C5H7N5O |
| Molecular Weight | 153.14 g/mol |
| CAS Number | 3614-47-9 |
| Synonyms | Hidracarbazina, 6-hydrazino-3-pyridazinecarboxamide |
Mechanism of Action
The precise mechanism of action for this compound has not been extensively studied. However, it is believed to act similarly to hydralazine, which is a direct-acting vasodilator. The primary effect is the relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and consequently, a reduction in blood pressure.
Inferred Mechanism from Hydralazine
The mechanism of action for hydralazine is better understood and is likely analogous to that of this compound. Hydralazine's vasodilatory effect is more pronounced on arterioles than on veins. It is thought to interfere with the calcium dynamics within vascular smooth muscle cells. Specifically, it may inhibit the release of calcium from the sarcoplasmic reticulum, which is essential for muscle contraction. By reducing intracellular calcium availability, hydralazine promotes muscle relaxation and vasodilation.
Signaling Pathways (Based on Hydralazine)
While specific signaling pathways for this compound are not documented, the pathways for hydralazine have been investigated. The primary pathway involves the modulation of intracellular calcium. Additionally, there is evidence suggesting that hydralazine may also have antioxidant properties and can activate the Nrf2-ARE signaling pathway, although this is more relevant to its potential neuroprotective effects rather than its primary antihypertensive action.
Caption: Postulated mechanism of hydralazine-induced vasodilation.
Quantitative Data
There is a notable absence of publicly available quantitative data from clinical trials or preclinical studies specifically for this compound. The DrugBank database indicates no registered clinical trials for this compound. To provide relevant quantitative insights for researchers, the following tables summarize key pharmacokinetic and pharmacodynamic parameters for hydralazine.
Pharmacokinetics of Hydralazine (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | ~25-30% (subject to acetylator phenotype) | |
| Time to Peak Plasma Concentration | 1-2 hours | |
| Protein Binding | 87% | |
| Volume of Distribution | 1.5 L/kg | |
| Metabolism | Hepatic (acetylation, hydroxylation) | |
| Elimination Half-life | 2-8 hours | |
| Excretion | Primarily renal as metabolites |
Antihypertensive Efficacy of Hydralazine in Animal Models
| Animal Model | Dosing | Effect on Blood Pressure | Reference |
| Spontaneously Hypertensive Rats (SHR) | Not specified | Reduces blood pressure, but may not prevent end-organ damage | |
| Two-Kidney, One-Clip Hypertensive Rats | 80-120 mg/L in drinking water | Initial reduction, tolerance develops over time | |
| Spontaneously Hypertensive/NIH-Corpulent Rats | 5 mg/kg/day | Significantly reduced blood pressure |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the published literature. Below are generalized protocols based on standard methodologies used in the preclinical evaluation of antihypertensive agents like hydralazine.
In Vivo Blood Pressure Measurement in Rodent Models
This protocol describes the methodology for assessing the antihypertensive effect of a compound in a hypertensive rat model (e.g., Spontaneously Hypertensive Rat - SHR).
Caption: General workflow for in vivo antihypertensive efficacy studies.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are commonly used as a model of essential hypertension.
-
Acclimatization: Animals are housed in a controlled environment for at least one week before the experiment.
-
Baseline Blood Pressure: Systolic blood pressure is measured using a non-invasive tail-cuff method for several days to establish a stable baseline.
-
Drug Preparation: The test compound (e.g., this compound or hydralazine) is dissolved or suspended in a suitable vehicle (e.g., saline, carboxymethyl cellulose).
-
Administration: The compound is administered to the treatment group, typically via oral gavage, while the control group receives the vehicle.
-
Blood Pressure Monitoring: Blood pressure is measured at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: The change in blood pressure from baseline is calculated for each animal. The results from the treatment group are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
In Vitro Assessment of Vasodilation in Isolated Aortic Rings
This protocol outlines the procedure for evaluating the direct vasodilatory effect of a compound on isolated blood vessels.
Methodology:
-
Tissue Preparation: A rat (e.g., Wistar-Kyoto) is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering tissue and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams.
-
Contraction: A contractile agent, such as phenylephrine or potassium chloride, is added to the organ bath to induce a sustained contraction.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compound is added to the bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded as a percentage of the pre-contraction induced by the contractile agent.
-
Data Analysis: The concentration-response data are plotted to determine the potency (EC50) and efficacy (maximum relaxation) of the compound.
Conclusion
While this compound itself has fallen out of clinical use and has a limited footprint in scientific literature, its presumed mechanism of action as a direct vasodilator places it within an important class of antihypertensive agents. For researchers in the field, the extensive body of knowledge on its analog, hydralazine, provides a valuable framework for understanding the potential pharmacological properties of pyridazine-based vasodilators. The experimental protocols and data presented for hydralazine in this guide can serve as a foundational resource for the investigation of new chemical entities targeting similar mechanisms for the treatment of hypertension. Future research could focus on comparative studies to elucidate the specific pharmacological differences between this compound and hydralazine, potentially uncovering structure-activity relationships that could inform the design of novel antihypertensive drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synthesis and characterization of a novel biocompatible pseudo-hexagonal NaCa-layered double metal hydroxides for smart pH-responsive drug release of dacarbazine and enhanced anticancer activity in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Hydracarbazine's Role as a Diuretic: A Technical Review of Available Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydracarbazine, a hydrazinopyridazine derivative, has been classified as a diuretic with antihypertensive activity.[1] However, a comprehensive review of the available scientific literature reveals a significant gap in the understanding of its direct diuretic properties. The primary established mechanism of action for this compound is vasodilation, analogous to its structural relative, hydralazine. This technical guide synthesizes the limited available information on this compound's purported diuretic role, explores potential indirect mechanisms of renal action by drawing parallels with hydralazine, and outlines general methodologies for diuretic drug evaluation in the absence of specific experimental data for this compound. It is important to note that this compound is no longer marketed.[1]
Introduction
This compound (6-hydrazinylpyridazine-3-carboxamide) is a compound that was developed as an antihypertensive agent.[2] While some databases categorize it as a diuretic, detailed clinical and preclinical data specifically substantiating a direct diuretic effect are sparse.[1] This document aims to provide a thorough overview of the current, albeit limited, state of knowledge regarding this compound's interaction with renal function.
Established Pharmacodynamics: A Vasodilator Mechanism
The most well-documented pharmacological effect of this compound is the relaxation of vascular smooth muscle.[1] The proposed mechanism of action is similar to that of hydralazine, which is thought to interfere with the release of calcium from the sarcoplasmic reticulum in arterial smooth muscle cells. This reduction in intracellular calcium concentration leads to vasodilation, a decrease in peripheral resistance, and consequently, a lowering of blood pressure.
It is crucial to distinguish this mechanism from the direct mechanisms of established diuretic classes, which typically involve the inhibition of specific ion transporters in the renal tubules (e.g., Na+/K+/2Cl- cotransporter for loop diuretics, Na+/Cl- cotransporter for thiazide diuretics). The available literature does not suggest that this compound acts directly on these renal transport systems.
Hypothetical Indirect Role in Diuresis
Given the lack of evidence for a direct diuretic mechanism, any effect of this compound on urine output may be secondary to its primary vascular effects. Drawing parallels with the more extensively studied hydralazine, we can hypothesize potential indirect mechanisms:
-
Enhanced Renal Blood Flow: By dilating renal arteries, this compound could increase renal blood flow. In certain physiological or pathophysiological states, such as heart failure, improved renal perfusion can enhance the efficacy of endogenous and exogenous diuretics.
-
Alteration of Pressure-Natriuresis Relationship: Studies on spontaneously hypertensive rats treated with hydralazine have shown a leftward shift in the pressure-natriuresis curve, suggesting an enhanced fractional excretion of sodium for a given renal artery pressure. This indicates that hydralazine may decrease the tubular reabsorption of sodium, a potential indirect natriuretic effect.
-
Potentiation of Other Diuretics: In a case report of diuretic resistance, low-dose hydralazine was observed to restore the response to loop and thiazide diuretics. The proposed mechanism was an increase in renal blood flow, thereby improving the delivery of the diuretic to its site of action in the nephron.
The following diagram illustrates this hypothesized indirect signaling pathway.
References
Methodological & Application
Application Notes and Protocols for Hydracarbazine Use in Laboratory Animals
Disclaimer: Hydracarbazine is an antihypertensive agent that is no longer marketed.[1] Consequently, recent and detailed information regarding its use in laboratory animals is scarce. The following protocols and data are largely based on studies of a related and more extensively researched compound, hydralazine, and general principles of preclinical research. Researchers should use this information as a starting point and adapt it based on their specific experimental needs and institutional guidelines, with the understanding that these protocols are not specifically validated for this compound.
Introduction
This compound is a hydrazinopyridazine-based diuretic with antihypertensive activity.[1] Its mechanism of action is believed to be similar to that of hydralazine, which involves the relaxation of vascular smooth muscle.[1] This document provides detailed application notes and protocols for the potential use of this compound in a laboratory setting, with a focus on rodent models.
Mechanism of Action
The proposed mechanism of action for this compound, extrapolated from studies on hydralazine, involves direct vasodilation of arterioles.[2] This is thought to occur through the inhibition of intracellular calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, which is a critical step for muscle contraction.[3] By preventing this calcium release, this compound leads to muscle relaxation, widening of the blood vessels, and a subsequent reduction in systemic blood pressure.
Another potential mechanism, also identified for hydralazine, is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway. This pathway is involved in cellular defense against oxidative stress.
Signaling Pathway Diagram
Caption: Proposed signaling pathways for this compound's vasodilatory effect.
Experimental Protocols
General Considerations for Substance Administration
When preparing and administering substances to laboratory animals, the following should be considered:
-
Purity and Grade: Use pharmaceutical-grade compounds whenever possible. If non-pharmaceutical grade compounds are necessary, scientific justification must be provided in the animal use protocol.
-
Sterility: All injectable solutions should be sterile.
-
pH and Osmolality: The pH of injectable formulations should be between 6.5 and 8.0, and the osmolality should be within the normal physiological range (~300 mmol/kg).
-
Vehicle: The vehicle used to dissolve the compound should be non-toxic and have minimal physiological effects. Common vehicles include sterile saline, phosphate-buffered saline (PBS), and solutions containing small amounts of DMSO or ethanol for compounds with low aqueous solubility. The chosen vehicle must be justified and approved in the animal protocol.
Protocol for Evaluating Antihypertensive Effects in Rats
This protocol is designed to assess the blood pressure-lowering effects of this compound in a rat model of hypertension.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Spontaneously Hypertensive Rats (SHR) or other appropriate models
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. Also, acclimate the rats to the blood pressure measurement device for several days before starting the experiment to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Record the baseline systolic blood pressure, diastolic blood pressure, and heart rate for each animal for 2-3 consecutive days before drug administration.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Further dilute the stock solution to the desired final concentrations for injection. Ensure the solution is sterile.
-
Administration:
-
Divide animals into treatment and control groups.
-
Administer this compound or vehicle to the respective groups. Based on studies with hydralazine in rats, intravenous doses of 0.1 to 0.25 mg/kg have been shown to reduce blood pressure. Oral doses would likely need to be higher to account for first-pass metabolism.
-
The route of administration (e.g., intravenous, intraperitoneal, oral gavage) should be chosen based on the experimental question and must be approved by the IACUC.
-
-
Post-administration Monitoring:
-
Measure blood pressure and heart rate at various time points after administration (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Observe animals for any clinical signs of toxicity, such as lethargy, piloerection, or changes in behavior.
-
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the effects of different doses of this compound to the vehicle control.
Experimental Workflow Diagram
Caption: General workflow for an in vivo antihypertensive study.
Data Presentation
Table 1: Pharmacokinetic Parameters of Hydralazine in Laboratory Animals
| Species | Dose & Route | Bioavailability (F) | Total Body Clearance | Volume of Distribution (Vd) | Reference |
| Dog | 0.25 - 4.0 mg/kg (Oral) | 0.36 - 0.77 (dose-dependent) | 70 ml/min/kg | 9 L/kg | |
| Dog | 0.25 - 4.0 mg/kg (IV) | - | 70 ml/min/kg | 9 L/kg | |
| Rat | 1, 5, 7.5 mg/kg (IV) | - | Clearance decreased in the order: rabbit > rat > dog | High tissue concentration in parenchymatous organs and endothelium | |
| Rabbit | 1, 5, 7.5 mg/kg (IV) | - | Highest relative clearance among tested species | High tissue concentration in parenchymatous organs and endothelium |
Note: Bioavailability of oral hydralazine in dogs was decreased by 63% when administered with food.
Table 2: Toxicity Data for Hydralazine and Related Compounds
| Species | Compound | Dose & Route | Observed Effects | Reference |
| Dog | Hydralazine | Not specified (Chronic) | Can induce a syndrome similar to lupus erythematosus | |
| Rat | Vigabatrin (GABA-transaminase inhibitor) | 1000 mg/kg/day (Oral, 2-4 weeks) | Decreased food consumption, weight loss, prostration, death | |
| Rat | Vigabatrin | 200 mg/kg/day (Oral, 1 year) | Reduced weight gain, convulsions after 3-4 months | |
| Rat | Procarbazine | ID50: ~8 mg/kg | Potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO) | |
| Mouse | Hydrazine | 0.95 mg/kg/day (Oral, chronic) | 100% mortality |
Conclusion
The provided protocols and data, primarily derived from research on the related compound hydralazine, offer a foundational framework for initiating laboratory studies with this compound. Given the limited specific information on this compound, it is imperative for researchers to conduct preliminary dose-finding and toxicity studies to establish safe and effective dose ranges for their specific animal models and experimental endpoints. All animal procedures must be performed in strict accordance with an IACUC-approved protocol.
References
Application Notes and Protocols for Hydracarbazine in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydracarbazine is a pyridazine derivative that has been investigated for its antihypertensive properties.[1][2][3] Formerly marketed in France under the trade name Normatensyl, it functions by inducing peripheral vasodilation to lower blood pressure.[1][4] This document provides detailed application notes and protocols for the use of this compound in in vivo experimental settings, drawing upon available research and data from the closely related compound, hydralazine, to provide a comprehensive guide for researchers.
Mechanism of Action
This compound is a vasodilator that relaxes vascular smooth muscle. While direct studies on its specific molecular pathway are limited, its mechanism is likely similar to the related compound, hydralazine. Hydralazine is understood to interfere with the release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells. This inhibition of calcium release prevents the phosphorylation of myosin light chains, a critical step for muscle contraction, leading to smooth muscle relaxation and vasodilation. This ultimately results in decreased peripheral resistance and a reduction in blood pressure.
Quantitative Data Summary
The following tables summarize reported dosages of this compound and the related compound hydralazine used in various in vivo models. These values can serve as a starting point for experimental design.
Table 1: this compound Dosage in Animal Models
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Dog, Cat, Rabbit | Intravenous (i.v.) | 1-4 mg/kg | Hypotension via peripheral vasodilation | |
| Rat (High Arterial Pressure) | Oral (p.o.), once daily | 15-18 mg/kg | Prevention of increased blood pressure and heart rate |
Table 2: Hydralazine Dosage in Animal Models (for reference)
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Rat (Normotensive & Renal Hypertensive) | Intravenous (i.v.) | 0.1-0.25 mg/kg and above | Reduction in blood pressure | |
| Dog | Intravenous (i.v.) | 0.25-4.0 mg/kg | Dose-dependent pharmacokinetics | |
| Dog | Oral (p.o.) | 2.5 mg/kg | Pharmacokinetic analysis |
Experimental Protocols
Below are detailed protocols for conducting in vivo experiments to assess the antihypertensive effects of this compound.
Protocol 1: Acute Antihypertensive Effect in Anesthetized Rats
Objective: To determine the acute dose-dependent effect of intravenously administered this compound on arterial blood pressure.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., urethane)
-
Male Wistar rats (250-300g)
-
Pressure transducer and recording system
-
Catheters for cannulation
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes to obtain a baseline blood pressure reading.
-
Drug Preparation: Prepare stock solutions of this compound in saline. A range of concentrations should be prepared to administer doses from 0.1 to 4.0 mg/kg.
-
Administration: Administer the this compound solution intravenously as a bolus injection. Start with the lowest dose.
-
Data Recording: Continuously record the mean arterial pressure (MAP). Monitor the changes from baseline for at least 60 minutes after each dose.
-
Dose-Response: After the blood pressure returns to baseline or stabilizes, administer the next higher dose.
-
Analysis: Plot the maximum change in MAP against the administered dose to generate a dose-response curve.
Protocol 2: Chronic Antihypertensive Effect in Hypertensive Rats
Objective: To evaluate the long-term efficacy of orally administered this compound in a hypertensive rat model (e.g., spontaneously hypertensive rat - SHR, or renal hypertensive rat - RHR).
Materials:
-
This compound
-
Vehicle (e.g., distilled water or 0.5% methylcellulose)
-
Hypertensive rats (e.g., SHR or RHR)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
-
Oral gavage needles
Procedure:
-
Acclimatization and Baseline: Acclimatize the rats to the tail-cuff measurement procedure for one week. Record baseline systolic blood pressure and heart rate for 3 consecutive days.
-
Group Allocation: Randomly assign rats to a control group (vehicle only) and treatment groups (e.g., 15 mg/kg/day this compound).
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 4 weeks).
-
Monitoring: Measure blood pressure and heart rate weekly. Body weight should also be monitored.
-
Final Assessment: At the end of the treatment period, perform a final blood pressure measurement.
-
Tissue Collection (Optional): Tissues such as the aorta or heart can be collected for further histological or molecular analysis.
-
Analysis: Compare the changes in blood pressure and heart rate between the control and this compound-treated groups over time.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study of this compound.
References
Application Notes and Protocols for Combining Hydracarbazine with other Antihypertensive Agents
Introduction
Hydracarbazine and its analogue hydralazine are peripheral vasodilators that act directly on arteriolar smooth muscle to reduce blood pressure. Due to their mechanism of action, they often elicit a reflex sympathetic response, leading to increased heart rate and cardiac output, and can also cause fluid retention. To counteract these effects and enhance antihypertensive efficacy, they are frequently used in combination with other classes of antihypertensive drugs, such as beta-blockers and diuretics. This document provides an overview of key studies, experimental protocols, and the underlying signaling pathways involved in these combination therapies, primarily drawing from research on hydralazine.
Data from Combination Therapy Studies
The following tables summarize quantitative data from clinical studies investigating the combination of hydralazine with other antihypertensive agents.
Table 1: Efficacy of Hydralazine in Combination with a Beta-Blocker and a Diuretic
| Study/Combination | Patient Population | Treatment Duration | Key Efficacy Endpoints | Adverse Effects |
| Hydralazine, Oxprenolol (beta-blocker), and Cyclopenthiazide (diuretic) vs. Placebo[1] | 37 hypertensive patients | Not specified | Blood pressure controlled in 31 out of 37 patients. The combination was effective in patients with renal hypertension and impairment. | Side effects were more frequent with hydralazine, highlighting the desirability of initiating beta-blocker therapy first.[1] |
| Hydralazine and Oxprenolol (beta-blocker)[2] | 18 patients with mild hypertension | 4 weeks | The combination of hydralazine and oxprenolol accentuated the blood pressure-lowering effect compared to either drug alone.[2] | Not specified in detail. |
Table 2: Efficacy of Hydralazine in Combination with a Beta-Blocker and Comparison with other Vasodilators
| Study/Combination | Patient Population | Treatment Duration | Key Efficacy Endpoints | Adverse Effects |
| Felodipine (calcium channel blocker) vs. Hydralazine (both with a beta-blocker)[3] | 120 patients with essential hypertension | 8 weeks | Felodipine was more effective, reducing systolic BP by 10-19 mmHg more and diastolic BP by 5-11 mmHg more than hydralazine. | Numerically higher incidence of side effects and withdrawals with hydralazine, though not statistically significant. |
| Felodipine vs. Hydralazine (both with a beta-blocker and a diuretic) | 101 patients with hypertension uncontrolled on a beta-blocker and diuretic | 6 weeks | Felodipine achieved a lower supine blood pressure (138/82 mmHg) compared to hydralazine (149/92 mmHg). | Similar incidence of unwanted effects. Felodipine was associated with more ankle swelling and flushing, while hydralazine was associated with more headache and minor gastrointestinal upset. |
Table 3: Efficacy of Hydralazine and Isosorbide Dinitrate in Heart Failure
| Study/Combination | Patient Population | Treatment Duration | Key Efficacy Endpoints | Adverse Effects |
| V-HeFT I: Hydralazine and Isosorbide Dinitrate vs. Placebo | 642 male patients with congestive heart failure | Average of 2.3 years | 34% reduction in mortality at 2 years and 36% at 3 years in the hydralazine-isosorbide dinitrate group compared to placebo. | Not specified in detail. |
| V-HeFT II: Enalapril (ACE inhibitor) vs. Hydralazine and Isosorbide Dinitrate | 804 male patients with chronic heart failure | Mean of 2.5 years | 2-year mortality was significantly lower in the enalapril group (18%) compared to the hydralazine-isosorbide dinitrate group (25%). | Not specified in detail. |
| A-HeFT: Fixed-Dose Hydralazine/Isosorbide Dinitrate vs. Placebo in Black Patients | 1050 self-identified Black patients with moderate to severe heart failure | Not specified | 43% reduction in mortality and a 39% reduction in the first hospitalization for heart failure with the combination therapy. | Not specified in detail. |
Experimental Protocols
The following are generalized experimental protocols derived from the methodologies described in the cited studies. These should be adapted and further detailed for specific research purposes.
Protocol for Evaluating the Combination of a Vasodilator (Hydralazine) with a Beta-Blocker and Diuretic
Objective: To assess the antihypertensive efficacy and safety of adding hydralazine to a regimen of a beta-blocker and a diuretic in patients with uncontrolled hypertension.
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
Patient Population:
-
Inclusion Criteria: Adult patients (18-75 years) with a diagnosis of essential hypertension. Supine diastolic blood pressure ≥ 95 mmHg despite stable treatment with a beta-blocker and a thiazide diuretic for at least 4 weeks.
-
Exclusion Criteria: Secondary hypertension, recent myocardial infarction (within 3 months), significant renal or hepatic impairment, and known contraindications to any of the study medications.
Treatment Regimen:
-
Run-in Phase (4 weeks): Patients continue their stable dose of a beta-blocker (e.g., atenolol 100 mg once daily) and a diuretic (e.g., chlorthalidone 25 mg once daily). Placebo for hydralazine is administered.
-
Randomization: Patients are randomized to one of two treatment sequences:
-
Sequence A: Hydralazine followed by placebo.
-
Sequence B: Placebo followed by hydralazine.
-
-
Treatment Period 1 (6-8 weeks): Patients receive either hydralazine (e.g., starting at 25 mg twice daily, titrated up to 100 mg twice daily based on blood pressure response) or a matching placebo, in addition to their ongoing beta-blocker and diuretic therapy.
-
Washout Period (2-4 weeks): Patients receive only their background beta-blocker and diuretic therapy with a placebo for hydralazine.
-
Treatment Period 2 (6-8 weeks): Patients are crossed over to the alternative treatment (hydralazine or placebo).
Outcome Measures:
-
Primary Efficacy Endpoint: Change in mean supine and standing systolic and diastolic blood pressure from baseline to the end of each treatment period.
-
Secondary Efficacy Endpoints: Percentage of patients achieving target blood pressure (e.g., <140/90 mmHg).
-
Safety Endpoints: Incidence of adverse events, changes in heart rate, and results of laboratory safety panels (including electrolytes, renal, and hepatic function).
Data Analysis:
-
Blood pressure changes will be analyzed using a mixed-effects model with treatment, period, and sequence as fixed effects and patient as a random effect.
-
The incidence of adverse events will be compared between treatment groups using Fisher's exact test.
Protocol for Comparing the Efficacy of Two Vasodilators when Added to Beta-Blocker Therapy
Objective: To compare the antihypertensive efficacy and tolerability of felodipine versus hydralazine when added to a beta-blocker regimen.
Study Design: A double-blind, randomized, parallel-group study.
Patient Population:
-
Inclusion/Exclusion Criteria: As described in Protocol 3.1, with patients on stable beta-blocker monotherapy.
Treatment Regimen:
-
Run-in Phase (4 weeks): Patients continue their stable beta-blocker therapy and receive a placebo for the add-on vasodilator.
-
Randomization: Patients are randomized to receive either felodipine or hydralazine.
-
Treatment Phase (8 weeks):
-
Group A: Receives felodipine (e.g., 5-20 mg twice daily) in addition to their beta-blocker.
-
Group B: Receives hydralazine (e.g., 25-100 mg twice daily) in addition to their beta-blocker.
-
Doses of the study drugs are titrated to achieve target blood pressure.
-
Outcome Measures and Data Analysis: As described in Protocol 3.1, with comparisons made between the two active treatment groups.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for hydralazine, beta-blockers, and thiazide diuretics, as well as their combined effects.
Hydralazine Signaling Pathway
Hydralazine is a direct-acting vasodilator that primarily relaxes arteriolar smooth muscle. Its exact molecular mechanism is not fully understood but is thought to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells. This leads to a decrease in intracellular calcium, resulting in smooth muscle relaxation and vasodilation. A novel mechanism suggests that hydralazine may also inhibit hypoxia-inducible factor (HIF)-prolyl hydroxylase, leading to the stabilization of HIF-1α and subsequent angiogenesis.
References
- 1. Hydrallazine with beta-blocker and diuretic in the treatment of hypertension. A double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydralazine and oxprenolol in the treatment of hypertension and the effect of these drugs on plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effect of felodipine or hydralazine when added to beta-blocker therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Hydracarbazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory synthesis of Hydracarbazine (6-hydrazinylpyridazine-3-carboxamide). The information is intended for use by qualified researchers and scientists in a controlled laboratory setting. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Introduction
This compound is a pyridazine derivative that has been investigated as an antihypertensive agent[1][2]. Its synthesis is a valuable process for researchers in medicinal chemistry and drug development who may be exploring its pharmacological properties or using it as a scaffold for the synthesis of new chemical entities. The IUPAC name for this compound is 6-hydrazinylpyridazine-3-carboxamide, its CAS number is 3614-47-9, and its molecular formula is C₅H₇N₅O[1][3][4].
The synthesis of this compound can be effectively achieved in a two-step process, starting from 3,6-dichloropyridazine. The first step involves the selective ammonolysis of one of the chloro groups to form the intermediate 6-chloropyridazine-3-carboxamide. The second step is a nucleophilic substitution of the remaining chloro group with hydrazine to yield the final product, this compound.
Synthetic Pathway Overview
The overall synthetic pathway for this compound is a two-step process:
-
Step 1: Synthesis of 6-Chloropyridazine-3-carboxamide 3,6-Dichloropyridazine is treated with ammonia in a suitable solvent to selectively replace one of the chlorine atoms with an amino group, which is then converted to a carboxamide. This intermediate is crucial for the subsequent step.
-
Step 2: Synthesis of this compound The intermediate, 6-chloropyridazine-3-carboxamide, is reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the remaining chlorine atom to form this compound.
A workflow diagram of this synthetic pathway is provided below.
Figure 1: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 141-30-0 |
| 6-Chloropyridazine-3-carboxamide | C₅H₄ClN₃O | 157.56 | 66346-83-6 |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 7803-57-8 |
| This compound | C₅H₇N₅O | 153.14 | 3614-47-9 |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxamide
This protocol describes the synthesis of the intermediate, 6-chloropyridazine-3-carboxamide, from 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia (28-30%)
-
Cuprous chloride (CuCl)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
In a suitable round-bottom flask, dissolve 3,6-dichloropyridazine in ethanol.
-
Add aqueous ammonia and a catalytic amount of cuprous chloride to the solution.
-
Heat the mixture at reflux with stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Dry the product, 6-chloropyridazine-3-carboxamide, under vacuum.
Expected Outcome:
A white to off-white solid product. The yield and purity should be determined by standard analytical techniques (e.g., weighing and NMR spectroscopy).
Protocol 2: Synthesis of this compound (6-hydrazinylpyridazine-3-carboxamide)
This protocol details the final step of the synthesis, the conversion of 6-chloropyridazine-3-carboxamide to this compound. This procedure is adapted from a documented synthesis.
Materials:
-
6-Chloropyridazine-3-carboxamide (15.8 g)
-
Hydrazine hydrate (10.0 g)
-
Isopropanol (100 ml)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
To a 200 ml round-bottom flask, add 15.8 g of 6-chloropyridazine-3-carboxamide and 100 ml of isopropanol.
-
With stirring, add 10.0 g of hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 2 hours with continuous stirring.
-
After 2 hours, cool the reaction mixture to room temperature.
-
The product will precipitate as a solid. Collect the crude product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an alcohol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Expected Outcome:
The synthesis is expected to yield this compound as a crystalline solid. The reported yield for this specific procedure is 13.8 g, which corresponds to an approximate yield of 90%. The final product should be characterized by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.
Safety and Handling
-
3,6-Dichloropyridazine: Is a toxic and corrosive solid. Handle with care in a well-ventilated fume hood.
-
Hydrazine hydrate: Is a highly toxic, corrosive, and potentially explosive compound. It is also a suspected carcinogen. All work with hydrazine hydrate must be conducted in a fume hood, and appropriate PPE, including gloves and safety glasses, must be worn.
-
General Precautions: Standard laboratory safety practices should be followed at all times. Avoid inhalation of vapors and contact with skin and eyes.
Disclaimer
These protocols are intended for informational purposes for qualified individuals and should be carried out in a properly equipped chemical laboratory. The user assumes all responsibility for the safe handling and execution of these procedures.
References
Application of Hydracarbazine in Studying Vascular Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hydracarbazine, a direct-acting vasodilator, in the study of vascular smooth muscle relaxation. Given that this compound's mechanism is believed to be similar to its analog, hydralazine, this document integrates findings from studies on hydralazine to provide a more complete picture for researchers.[1]
This compound serves as a valuable tool for investigating the intracellular signaling pathways that govern vascular tone. Its primary mechanism of action involves the relaxation of vascular smooth muscle, making it a subject of interest in cardiovascular research and antihypertensive drug development.[1]
Mechanism of Action
This compound-induced vasorelaxation is primarily achieved through its interference with intracellular calcium (Ca²⁺) signaling within vascular smooth muscle cells (VSMCs). The key mechanisms are:
-
Inhibition of IP₃-Induced Ca²⁺ Release: The predominant mechanism is the inhibition of inositol 1,4,5-trisphosphate (IP₃)-induced Ca²⁺ release from the sarcoplasmic reticulum (SR), the main intracellular Ca²⁺ store in VSMCs.[2][3][4] This action reduces the cytosolic Ca²⁺ concentration available for the activation of contractile machinery.
-
Modulation of Myosin Light Chain Phosphorylation: By reducing intracellular Ca²⁺, this compound indirectly inhibits the Ca²⁺-calmodulin-dependent myosin light chain kinase (MLCK). This leads to decreased phosphorylation of the myosin light chains, which is a critical step for smooth muscle contraction.
-
Potential Role of Potassium Channels: Some studies suggest that this compound may also be involved in the opening of high-conductance Ca²⁺-activated potassium (BKCa) channels. The resulting potassium efflux would lead to hyperpolarization of the cell membrane, closing voltage-gated Ca²⁺ channels and further reducing Ca²⁺ influx.
-
Endothelium-Dependent Effects: At lower, clinically relevant concentrations (less than 10 µM), the vasodilatory effects of this compound's analogue, hydralazine, can be endothelium-dependent, potentially involving the release of prostacyclin. However, other studies indicate that its primary action is independent of the endothelium and not related to the activation of guanylate cyclase.
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of hydralazine, as a proxy for this compound, on vascular smooth muscle relaxation.
| Parameter | Value | Vessel Type | Species | Notes | Reference |
| EC₅₀ for Vasorelaxation | 16 ± 2 µM | Pulmonary Artery | Rabbit | Phenylephrine-induced tone | |
| 20 ± 1 µM | Aorta | Rabbit | Phenylephrine-induced tone | ||
| 17 µM | Aorta | Rabbit | Phenylephrine-contracted | ||
| Maximum Relaxation | ~90% | Pulmonary Artery & Aorta | Rabbit | Achieved at concentrations >100 µM | |
| IC₅₀ for Inhibition of Ca²⁺-dependent ATPase and Phosphorylation | 20 µM | Bovine Carotid Artery Myofibrils | Bovine | --- | |
| pD₂ for Relaxation | 5.38 ± 0.06 | Porcine Coronary Arteries | Porcine | --- | |
| Eₘₐₓ for Relaxation | 85.9 ± 3.6% | Porcine Coronary Arteries | Porcine | --- |
Experimental Protocols
Here are detailed methodologies for key experiments to study the effects of this compound on vascular smooth muscle relaxation.
Protocol 1: Isolated Aortic Ring Vasorelaxation Assay
This protocol is used to assess the direct effect of this compound on the contractility of isolated arterial segments.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat, rabbit)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (vasoconstrictor)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.
-
Connect the rings to isometric force transducers.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh solution every 15-20 minutes.
-
Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability.
-
Wash the rings and allow them to return to baseline.
-
-
Experiment:
-
Pre-constrict the aortic rings with a sub-maximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC₅₀ value.
-
Protocol 2: Measurement of Intracellular Ca²⁺ Concentration
This protocol allows for the direct measurement of changes in intracellular Ca²⁺ levels in response to this compound.
Materials:
-
Cultured vascular smooth muscle cells (VSMCs)
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Agonist (e.g., phenylephrine, angiotensin II)
-
This compound
-
Fluorescence microscopy system with ratiometric imaging capabilities
Procedure:
-
Cell Preparation:
-
Plate VSMCs on glass coverslips and grow to sub-confluency.
-
-
Dye Loading:
-
Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
-
Experiment:
-
Establish a baseline fluorescence ratio.
-
Stimulate the cells with an agonist to induce an increase in intracellular Ca²⁺.
-
Apply this compound and observe the effect on the Ca²⁺ signal.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio, which is proportional to the intracellular Ca²⁺ concentration.
-
Quantify the inhibitory effect of this compound on the agonist-induced Ca²⁺ transient.
-
Visualizations
Signaling Pathway of this compound-Induced Vasorelaxation
Caption: Signaling pathway of this compound-induced vascular smooth muscle relaxation.
Experimental Workflow for Assessing Vasodilator Activity
Caption: Experimental workflow for assessing the vasodilator activity of this compound.
References
- 1. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial mechanism in the vascular action of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Hypertensive Effects of Adrenaline with Hydracarbazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing hydracarbazine in preclinical studies to investigate its potential to counteract the hypertensive effects of adrenaline. Due to the limited direct experimental data on this compound, this document leverages information on its close analogue, hydralazine, to provide robust protocols and mechanistic insights.
Introduction
This compound, a pyridazine derivative, has been identified as a potential antihypertensive agent that exerts its effects through peripheral vasodilation.[1] Preliminary studies have indicated its capacity to diminish the hypertensive responses induced by adrenaline.[1] The mechanism of action is believed to be analogous to that of hydralazine, which involves the relaxation of vascular smooth muscle by interfering with intracellular calcium release.[2][3][4] This document outlines detailed experimental protocols to assess the efficacy of this compound in an adrenaline-induced hypertension model, presents relevant quantitative data, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Efficacy of Hydralazine in a Hypertensive Rat Model
The following table summarizes the antihypertensive effect of hydralazine in spontaneously hypertensive rats (SHR), which serves as a relevant model for demonstrating the blood pressure-lowering capabilities of hydralazine-like compounds.
| Treatment Group | Animal Model | Drug Administration | Mean Arterial Pressure (Pre-treatment) | Mean Arterial Pressure (Post-treatment) | Percentage Reduction |
| Control | Spontaneously Hypertensive Rats | Vehicle | 212 ± 4 mmHg | - | - |
| Hydralazine | Spontaneously Hypertensive Rats | 20 mg/kg/day (oral) for 8 weeks | 212 ± 4 mmHg | 156 ± 1 mmHg | ~26% |
Note: This data is representative of the antihypertensive effects of hydralazine in a chronic hypertension model and provides a basis for expected outcomes in an acute adrenaline-induced hypertension study.
Experimental Protocols
This section details the methodologies for in vivo experiments designed to evaluate the effect of this compound on adrenaline-induced hypertension in a rat model.
Protocol 1: Evaluation of this compound on Acute Adrenaline-Induced Hypertension
Objective: To determine the efficacy of this compound in attenuating the acute hypertensive response to an adrenaline challenge.
Animal Model: Male Wistar rats (250-300g).
Materials:
-
This compound
-
Adrenaline (Epinephrine)
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or intra-arterial catheter)
-
Syringes and needles for administration
Procedure:
-
Animal Preparation:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Anesthetize the rat using an appropriate anesthetic agent.
-
For direct blood pressure measurement, cannulate the carotid artery and connect it to a pressure transducer. For non-invasive measurement, place the tail-cuff on the rat's tail.
-
Allow the animal to stabilize for at least 20 minutes after instrumentation.
-
-
Baseline Blood Pressure Measurement:
-
Record the baseline systolic and diastolic blood pressure for a continuous period of 15-30 minutes to ensure a stable reading.
-
-
This compound Administration:
-
Administer this compound intravenously (i.v.) at a dose of 1-4 mg/kg. Alternatively, for oral administration studies, a dose of 15-18 mg/kg can be used, with a longer pre-treatment time.
-
The drug should be dissolved in a suitable vehicle (e.g., saline).
-
A control group should receive the vehicle only.
-
-
Post-Hydracarbazine Blood Pressure Monitoring:
-
Monitor and record blood pressure continuously for 30-60 minutes following this compound administration to observe its direct effect on blood pressure.
-
-
Adrenaline Challenge:
-
Induce hypertension by administering a bolus intravenous injection of adrenaline at a dose of 10 µg/kg.
-
Continuously record the blood pressure to capture the peak hypertensive response.
-
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP) at baseline, after this compound administration, and the peak MAP following the adrenaline challenge.
-
Compare the adrenaline-induced increase in MAP between the this compound-treated group and the control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Adrenaline-Induced Vasoconstriction
Adrenaline mediates its hypertensive effects primarily through the activation of α1-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction.
Caption: Adrenaline-induced vasoconstriction pathway.
Proposed Signaling Pathway for this compound's Vasodilatory Effect
This compound, similar to hydralazine, is thought to induce vasodilation by interfering with the mobilization of intracellular calcium in vascular smooth muscle cells.
Caption: this compound's proposed vasodilatory pathway.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the effect of this compound on adrenaline-induced hypertension.
Caption: Experimental workflow diagram.
References
- 1. Effect of chronically administered hydralazine on altered adrenergic neurotransmission mediated by presynaptic alpha- and beta-adrenoceptors in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydralazine: Package Insert / Prescribing Information [drugs.com]
- 3. Plasma adrenaline responses to long-term modification of blood pressure in normotensive rats and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
Hydralazine in Central Nervous System Trauma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydralazine, an FDA-approved medication traditionally used for hypertension, has emerged as a promising therapeutic agent in the management of central nervous system (CNS) trauma, particularly spinal cord injury (SCI).[1][2] Its neuroprotective effects are primarily attributed to its potent ability to scavenge acrolein, a highly reactive and toxic aldehyde produced during lipid peroxidation following initial trauma.[3][4] Acrolein contributes significantly to secondary injury cascades, leading to oxidative stress, mitochondrial dysfunction, and inflammation.[3] By neutralizing acrolein, hydralazine mitigates these downstream pathological events, thereby preserving neural tissue and promoting functional recovery. Recent studies have also elucidated its role in immunomodulation, further enhancing its therapeutic potential.
This document provides detailed application notes and experimental protocols based on preclinical studies to guide researchers in investigating the therapeutic utility of hydralazine in CNS trauma models.
Mechanism of Action in CNS Trauma
Following primary traumatic injury to the CNS, a secondary injury cascade is initiated, characterized by a surge in reactive oxygen species and subsequent lipid peroxidation. This process generates toxic aldehydes, with acrolein being a particularly potent mediator of cellular damage.
Hydralazine's primary neuroprotective mechanism involves the scavenging of acrolein, forming a more stable hydrazone adduct, thus neutralizing its toxic effects. This action has been shown to:
-
Reduce Oxidative Stress: By sequestering acrolein, hydralazine limits further oxidative damage to proteins, lipids, and DNA.
-
Preserve Mitochondrial Function: It has been demonstrated to attenuate acrolein-induced mitochondrial dysfunction.
-
Modulate Inflammatory Response: Hydralazine can shift the phenotype of infiltrating macrophages from a pro-inflammatory (M1) to a pro-regenerative (M2) state, a process involving the PI3K/AKT signaling pathway.
Signaling Pathway: Hydralazine's Immunomodulatory Effect
Caption: Hydralazine-mediated acrolein scavenging and subsequent immunomodulation.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from in vivo and ex vivo studies on the application of hydralazine in spinal cord injury models.
Table 1: In Vivo Studies in Rodent SCI Models
| Parameter | Animal Model | Hydralazine Dosage & Administration | Key Findings | Reference |
| Motor Function | Rat (Sprague-Dawley) | 5 mg/kg, daily IP injection for 2 weeks post-injury | Significantly improved BBB score at 1, 2, 3, and 4 weeks post-SCI. | |
| Tissue Sparing | Rat (Sprague-Dawley) | 5 mg/kg, daily IP injection | Reduced cyst formation from 38.0% in the SCI group to 11.4% in the hydralazine-treated group. | |
| Acrolein Levels | Rat (Sprague-Dawley) | Two IP injections (dose not specified) within 24 hours post-SCI | Effectively decreased acrolein levels in the injured spinal cord. | |
| Neuropathic Pain | Rat (Sprague-Dawley) | 5 mg/kg, daily IP injection | Alleviated acute neuropathic pain following SCI. | |
| Immunomodulation | Mouse (T10 compression) | Not specified | Inhibited pro-inflammatory BMDM recruitment and promoted a reparative phenotype. |
Table 2: Ex Vivo Studies on Guinea Pig Spinal Cord
| Parameter | Hydralazine Concentration | Acrolein Concentration | Key Findings | Reference |
| Neuroprotection | 500 µM - 1 mM | 100-500 µM | Significantly alleviated acrolein-induced superoxide production, glutathione depletion, and mitochondrial dysfunction. | |
| Membrane Integrity | 500 µM | N/A (Compression Injury) | Significantly attenuated compression-mediated membrane disruptions at 2 and 3 hours post-injury. | |
| LDH Release | Not specified | 500 µM | Significantly reduced LDH release in acrolein-injured spinal cord. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Hydralazine in a Rat Model of Spinal Cord Injury
This protocol is based on methodologies described in studies investigating the neuroprotective role of hydralazine in rat SCI.
1. Animal Model and Injury Induction:
- Subjects: Male Sprague-Dawley rats (200-250g).
- Anesthesia: Intraperitoneal (IP) injection of a ketamine/xylazine cocktail.
- Surgical Procedure: Perform a laminectomy at the T10 vertebral level to expose the spinal cord.
- Injury: Induce a moderate contusion injury using a standardized impactor device.
2. Hydralazine Administration:
- Preparation: Dissolve hydralazine hydrochloride in sterile saline to a final concentration for a 5 mg/kg dosage.
- Administration: Administer the first dose via IP injection immediately following the SCI.
- Dosing Schedule: Continue with daily IP injections for the duration of the study (e.g., 2-4 weeks).
3. Behavioral Assessment:
- Motor Function: Evaluate locomotor recovery using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale at regular intervals (e.g., weekly) post-injury.
- Neuropathic Pain: Assess mechanical allodynia using von Frey filaments.
4. Histological Analysis:
- Tissue Processing: At the study endpoint, perfuse animals with 4% paraformaldehyde and dissect the spinal cord.
- Staining: Perform histological staining (e.g., H&E, Luxol Fast Blue) on spinal cord sections to assess tissue damage, cyst volume, and white matter sparing.
5. Biochemical Analysis:
- Acrolein Measurement: Utilize dot immunoblotting to quantify acrolein levels in spinal cord tissue lysates.
Workflow for In Vivo Rat SCI Model
Caption: Experimental workflow for in vivo evaluation of hydralazine in rat SCI.
Protocol 2: Ex Vivo Assessment of Hydralazine in a Guinea Pig Spinal Cord Model
This protocol is adapted from methodologies used to study hydralazine's effects on compression and acrolein-mediated injuries.
1. Tissue Preparation:
- Subjects: Adult female guinea pigs.
- Dissection: Euthanize the animal and dissect a segment of the thoracic spinal cord.
- Maintenance: Maintain the spinal cord segment in a sucrose-based artificial cerebrospinal fluid (aCSF) solution.
2. Experimental Groups:
- Control (aCSF only)
- Acrolein-induced injury (e.g., 100-500 µM acrolein in aCSF)
- Hydralazine treatment (e.g., 500 µM - 1 mM hydralazine) + Acrolein
- Compression injury + Hydralazine treatment
3. Injury Induction:
- Chemical Injury: Incubate spinal cord segments in aCSF containing acrolein for a specified duration.
- Mechanical Injury: Use a calibrated compression device to induce injury.
4. Outcome Measures:
- Oxidative Stress: Measure superoxide production and glutathione levels in tissue homogenates.
- Mitochondrial Function: Assess mitochondrial membrane potential using fluorescent probes.
- Membrane Integrity: Quantify lactate dehydrogenase (LDH) release into the incubation medium.
- Electrophysiology: Record compound action potentials (CAPs) to assess axonal conductivity.
Considerations for Traumatic Brain Injury (TBI)
While the primary focus has been on SCI, the acrolein-scavenging properties of hydralazine are also relevant to TBI. However, its use in TBI requires careful consideration of its hemodynamic effects. Some older case studies raised concerns about hydralazine potentially increasing intracranial pressure (ICP) in head-injured patients. Conversely, more recent retrospective studies have not found a significant difference in ICP changes between hydralazine and other antihypertensive agents like labetalol in patients with intracranial hemorrhage. Researchers investigating hydralazine for TBI should incorporate ICP monitoring into their experimental design.
Conclusion
Hydralazine presents a compelling case for a repurposed therapeutic in the context of CNS trauma, particularly spinal cord injury. Its well-defined mechanism as an acrolein scavenger, coupled with its immunomodulatory effects, provides a strong rationale for further investigation. The protocols and data presented here offer a foundational framework for researchers to explore and validate the neuroprotective potential of hydralazine, with the ultimate goal of translating these preclinical findings into effective clinical therapies.
References
- 1. Neuroprotective role of hydralazine in rat spinal cord injury-attenuation of acrolein-mediated damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vet.purdue.edu [vet.purdue.edu]
- 3. Hydralazine inhibits compression and acrolein-mediated injuries in ex vivo spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acrolein-mediated injury in nervous system trauma and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Effects of Hydracarbazine on Renal Histology
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to studying the potential effects of hydracarbazine on renal histology. This compound, an antihypertensive agent, is structurally related to hydralazine, a compound known to have various effects on the kidney.[1][2] Due to the limited specific data on this compound's renal impact, this document outlines protocols and potential outcomes based on the known effects of the related compound hydralazine and general principles of nephrotoxicity assessment. The provided experimental designs are intended to serve as a robust starting point for investigating the renal safety and mechanism of action of this compound.
Introduction
This compound is a pyridazine derivative that was previously marketed as an antihypertensive agent.[1] Its mechanism of action is believed to be similar to that of hydralazine, which involves the relaxation of vascular smooth muscle.[1] While effective in blood pressure control, the parent compound hydralazine has been associated with a range of renal effects, from reno-protective actions in specific contexts like ischemia-reperfusion injury to the induction of autoimmune conditions such as ANCA-associated vasculitis affecting the kidneys.[3] Therefore, a thorough investigation of this compound's impact on renal histology is critical for its potential therapeutic development and safety profiling.
These application notes provide detailed protocols for in vivo and in vitro studies, guidance on data analysis, and visualization of relevant biological pathways.
Quantitative Data Summary
The following tables represent hypothetical data to illustrate the expected outcomes from studies investigating this compound's effect on renal function and histology. These tables should be populated with experimental data.
Table 1: In Vivo Rodent Model - Key Renal Function Parameters
| Treatment Group | Dose (mg/kg/day) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | 24h Urine Albumin (mg/day) | Glomerular Filtration Rate (mL/min) |
| Vehicle Control | 0 | 0.6 ± 0.1 | 20 ± 3 | 0.5 ± 0.2 | 1.2 ± 0.2 |
| This compound | 5 | 0.7 ± 0.1 | 22 ± 4 | 0.6 ± 0.3 | 1.1 ± 0.3 |
| This compound | 25 | 1.2 ± 0.3 | 45 ± 8 | 2.5 ± 0.8 | 0.8 ± 0.2 |
| This compound | 50 | 2.5 ± 0.6 | 80 ± 12 | 8.1 ± 2.1 | 0.4 ± 0.1 |
*Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control.
Table 2: Histopathological Scoring of Renal Tissue
| Treatment Group | Dose (mg/kg/day) | Glomerular Injury Score (0-4) | Tubular Necrosis Score (0-4) | Interstitial Inflammation Score (0-4) | Fibrosis Score (0-4) |
| Vehicle Control | 0 | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.3 ± 0.2 | 0.2 ± 0.1 |
| This compound | 5 | 0.3 ± 0.2 | 0.2 ± 0.1 | 0.4 ± 0.2 | 0.3 ± 0.2 |
| This compound | 25 | 1.5 ± 0.4 | 1.8 ± 0.5 | 2.1 ± 0.6 | 1.2 ± 0.4 |
| This compound | 50 | 3.2 ± 0.7 | 3.5 ± 0.8 | 3.8 ± 0.5 | 2.8 ± 0.6 |
*Scores are based on a semi-quantitative scale from 0 (normal) to 4 (severe). Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control.
Experimental Protocols
In Vivo Rodent Model of Nephrotoxicity
This protocol describes a 28-day repeated-dose toxicity study in rats to evaluate the potential nephrotoxic effects of this compound.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Metabolic cages
-
Blood collection supplies
-
Histology reagents (formalin, paraffin, H&E stain, PAS stain, Masson's trichrome stain)
Procedure:
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
-
Grouping: Randomly assign animals to four groups (n=8 per group): Vehicle control, low-dose (5 mg/kg), mid-dose (25 mg/kg), and high-dose (50 mg/kg) this compound.
-
Dosing: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.
-
Monitoring: Record body weight and clinical signs of toxicity daily.
-
Metabolic Cage Analysis: On day 27, place animals in metabolic cages for 24-hour urine collection to measure volume, albumin, and creatinine levels.
-
Blood Collection: On day 28, collect blood samples via cardiac puncture under anesthesia for measurement of serum creatinine and BUN.
-
Tissue Harvest: Euthanize animals and perfuse with saline. Harvest kidneys, record their weight, and fix one kidney in 10% neutral buffered formalin for histology. Snap-freeze the other kidney for molecular analysis.
-
Histological Analysis: Embed fixed kidney tissue in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess general morphology, glomerular and tubular integrity, and fibrosis, respectively. A board-certified veterinary pathologist should perform a blinded semi-quantitative scoring of the histological changes.
In Vitro Human Kidney Proximal Tubule Cell Culture Model
This protocol outlines the use of a 3D spheroid culture of human renal proximal tubular epithelial cells (RPTECs) to assess direct cytotoxicity and biomarker expression.
Materials:
-
Human RPTECs (e.g., HK-2 cell line or primary cells)
-
Appropriate cell culture medium and supplements
-
Ultra-low attachment microplates for spheroid formation
-
This compound
-
Cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
ELISA kits for kidney injury biomarkers (e.g., KIM-1, NGAL)
-
RNA extraction kit and qPCR reagents
Procedure:
-
Spheroid Formation: Seed RPTECs in ultra-low attachment plates to allow for self-assembly into 3D spheroids over 48-72 hours.
-
Dosing: Treat spheroids with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Cell Viability Assessment: At each time point, measure cell viability using a 3D-compatible assay according to the manufacturer's instructions to determine the IC50.
-
Biomarker Analysis: Collect culture supernatants at each time point and measure the concentration of secreted kidney injury biomarkers like KIM-1 and NGAL using ELISA kits.
-
Gene Expression Analysis: Lyse spheroids and extract total RNA. Perform quantitative real-time PCR (qPCR) to measure the expression of genes associated with kidney injury (e.g., HAVCR1 (KIM-1), LCN2 (NGAL), TGFB1).
Visualizations
Signaling Pathways
Drug-induced nephrotoxicity can involve multiple signaling pathways, leading to inflammation, oxidative stress, and apoptosis. Hydralazine has been shown to exert effects through the inhibition of xanthine oxidase (XO) and NADPH oxidase, and by influencing epigenetic modifications.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
Caption: Integrated workflow for assessing renal effects.
References
- 1. This compound | C5H7N5O | CID 71653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase/NADPH oxidase inhibition by hydralazine attenuates acute kidney injury and prevents the transition of acute kidney injury to chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydracarbazine in Hypertension Research
Disclaimer: Publicly available data from phase 4 clinical trials specifically investigating Hydracarbazine for hypertension is limited. The following application notes and protocols are substantially based on research and clinical trial data for Hydralazine , a closely related compound with a similar proposed mechanism of action. This information is intended for research and drug development professionals and should be interpreted with the understanding that it serves as a surrogate for specific this compound data.
Introduction
This compound is a pyridazine derivative that has been investigated for its antihypertensive properties.[1] Like its analogue hydralazine, it is understood to function as a direct-acting vasodilator, primarily relaxing arterial smooth muscle to reduce peripheral resistance and lower blood pressure.[2][3] While this compound has been part of phase 4 clinical trials for hypertension, detailed results from these studies are not widely available in the public domain.[4][5] This document provides a framework for researchers based on the extensive data available for hydralazine.
Mechanism of Action
The primary mechanism of action of hydralazine, and likely this compound, involves the direct relaxation of vascular smooth muscle. This is achieved through interference with calcium (Ca2+) metabolism within the muscle cells. The proposed signaling pathway involves several key steps:
-
Inhibition of IP3-Induced Calcium Release: Hydralazine is thought to inhibit the inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum, a critical step for muscle contraction.
-
Modulation of cGMP Levels: Evidence suggests that hydralazine may increase levels of cyclic guanosine monophosphate (cGMP), a secondary messenger that promotes vasodilation.
-
Endothelial Factors: The drug may also potentiate the effects of nitric oxide (NO), an endogenous vasodilator released from the endothelium.
A newer proposed mechanism suggests that hydralazine inhibits the oxygen-sensing enzyme 2-aminoethanethiol dioxygenase (ADO). This leads to the stabilization of regulators of G-protein signaling (RGS) proteins, which in turn override vasoconstrictor signals and reduce intracellular calcium levels.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound/hydralazine leading to vasodilation.
Quantitative Data from Clinical Trials (Hydralazine Surrogate Data)
The following tables summarize representative data from clinical trials of hydralazine for hypertension. These are provided as examples of the types of data that would be collected in a phase 4 trial of this compound.
Table 1: Patient Demographics (Illustrative)
| Characteristic | Hydralazine Group (n=100) | Placebo/Comparator Group (n=100) |
| Age (years, mean ± SD) | 55 ± 10 | 56 ± 9 |
| Gender (% male) | 60% | 58% |
| Baseline Systolic BP (mmHg, mean ± SD) | 155 ± 15 | 154 ± 14 |
| Baseline Diastolic BP (mmHg, mean ± SD) | 98 ± 8 | 99 ± 7 |
Table 2: Efficacy of Hydralazine in Hypertension (Illustrative)
| Parameter | Hydralazine Group | Placebo/Comparator Group | p-value |
| Change in Systolic BP (mmHg, mean ± SD) | -15 ± 8 | -5 ± 7 | <0.01 |
| Change in Diastolic BP (mmHg, mean ± SD) | -10 ± 6 | -3 ± 5 | <0.01 |
| Responders (% achieving BP <140/90 mmHg) | 45% | 20% | <0.05 |
Table 3: Common Adverse Events with Hydralazine (Illustrative)
| Adverse Event | Frequency in Hydralazine Group | Frequency in Placebo/Comparator Group |
| Headache | 15% | 5% |
| Tachycardia | 12% | 2% |
| Palpitations | 10% | 1% |
| Nausea/Vomiting | 8% | 3% |
| Drug-induced lupus | <1% (dose and duration dependent) | 0% |
Experimental Protocols
The following are generalized protocols based on typical designs for clinical trials of antihypertensive agents like hydralazine.
Protocol 1: Phase 4, Randomized, Double-Blind, Placebo-Controlled Study
-
Objective: To evaluate the efficacy and safety of this compound in patients with mild to moderate essential hypertension.
-
Study Population: Adults aged 18-75 with a diagnosis of essential hypertension (Systolic BP 140-159 mmHg or Diastolic BP 90-99 mmHg).
-
Exclusion Criteria: Secondary hypertension, severe renal impairment, history of lupus, and recent cardiovascular events.
-
Intervention:
-
Treatment Arm: this compound (e.g., 25 mg twice daily, titrated up to 100 mg twice daily based on blood pressure response).
-
Control Arm: Placebo.
-
-
Duration: 12 weeks of treatment with a 4-week follow-up.
-
Primary Endpoint: Change from baseline in mean sitting diastolic blood pressure at week 12.
-
Secondary Endpoints: Change in systolic blood pressure, proportion of patients achieving target blood pressure, and incidence of adverse events.
-
Monitoring: Blood pressure measurements at each visit, laboratory tests (including complete blood count, renal function, and ANA) at baseline and end of study.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a phase 4 hypertension clinical trial.
Conclusion
While specific phase 4 clinical trial data for this compound in hypertension remains elusive in public databases, the extensive information available for the closely related compound, hydralazine, provides a valuable foundation for researchers. The provided application notes, data tables, and protocols, offered as a surrogate, can guide the design of future studies and the interpretation of emerging data for this compound. It is crucial for researchers to seek out any newly published data specific to this compound to validate and refine these generalized protocols.
References
Application Notes and Protocols for Evaluating the Potential Anticancer Efficacy of Hydracarbazine Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydracarbazine is a compound historically recognized for its use as an antihypertensive agent.[1] Its mechanism of action in this context is believed to be similar to that of hydralazine, which involves interference with calcium release from the sarcoplasmic reticulum in vascular smooth muscle, leading to vasodilation.[1][2] While not traditionally considered an anticancer agent, these application notes provide a comprehensive framework for investigating the potential cytotoxic and antiproliferative effects of this compound against cancer cell lines. The following protocols for cell-based assays are standard methods to assess the efficacy of a compound for potential oncology applications.
Cytotoxicity Assay: Determining the Dose-Dependent Effect of this compound on Cancer Cell Viability
A fundamental first step in assessing the anticancer potential of a compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability.[3]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further create a series of serial dilutions in cell culture medium to achieve the desired final concentrations for treatment.[4]
-
Treatment: Remove the overnight culture medium from the cells and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effects.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 25.5 |
| A549 | Lung Cancer | 48 | 42.8 |
| HCT116 | Colon Cancer | 48 | 35.2 |
| HeLa | Cervical Cancer | 48 | 51.3 |
Apoptosis Assay: Quantifying this compound-Induced Programmed Cell Death
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. The Annexin V-FITC/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound at concentrations around the predetermined IC50 value for an appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Unstained and single-stained controls are necessary for proper compensation and gating.
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Data Presentation: Hypothetical Apoptosis Analysis of HCT116 Cells Treated with this compound for 24 hours
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 | 95.1 | 2.5 | 2.4 |
| This compound | 20 | 75.3 | 15.8 | 8.9 |
| This compound | 40 | 52.6 | 28.4 | 19.0 |
| This compound | 80 | 25.9 | 45.1 | 29.0 |
Cell Cycle Analysis: Assessing the Impact of this compound on Cell Cycle Progression
Investigating the effect of a compound on the cell cycle can reveal mechanisms of antiproliferative action. Flow cytometry analysis of cells stained with a DNA-binding dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells and treat them with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Harvesting: Collect all cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while gently vortexing to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The amount of PI fluorescence is proportional to the amount of DNA in the cells.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Data Presentation: Hypothetical Cell Cycle Distribution of A549 Cells Treated with this compound for 24 hours
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.4 | 24.1 | 20.5 |
| This compound | 25 | 68.2 | 15.3 | 16.5 |
| This compound | 50 | 75.1 | 10.2 | 14.7 |
| This compound | 100 | 82.5 | 5.6 | 11.9 |
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway: Nrf2-ARE Activation
While the direct anticancer signaling pathways of this compound are unknown, its structural relative, hydralazine, has been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress. Investigating this pathway could provide insights into a potential mechanism of action.
Caption: Hypothetical Nrf2-ARE signaling pathway activation by this compound.
Experimental Workflow Diagram
The following diagram outlines the logical progression of experiments to evaluate the anticancer efficacy of this compound.
Caption: Experimental workflow for this compound efficacy testing.
The protocols and framework detailed in these application notes provide a robust starting point for the preliminary investigation of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gather the foundational data necessary to justify further mechanistic studies and preclinical evaluation.
Disclaimer: The use of this compound as an anticancer agent is hypothetical and for research investigation purposes only. The provided data is illustrative and not based on published experimental results for this compound in cancer models.
References
Troubleshooting & Optimization
Overcoming solubility issues with Hydracarbazine in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility issues with Hydracarbazine during in vitro experiments.
Troubleshooting Guide: Overcoming this compound Precipitation in Aqueous Buffers
Problem: You have prepared a stock solution of this compound in an organic solvent (e.g., DMSO), but upon dilution into your aqueous assay buffer, a precipitate forms, compromising the accuracy and reliability of your experiment.
This guide provides a systematic approach to resolving this common solubility issue.
Step 1: Initial Assessment and Solvent Selection
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: Weigh out a small, precise amount of this compound powder (e.g., 1 mg) into several microcentrifuge tubes.
-
Solvent Addition: To each tube, add a measured volume of a different solvent (e.g., 100 µL) to create a high-concentration stock solution (e.g., 10 mg/mL). Common solvents to test include DMSO, ethanol, methanol, and DMF.
-
Dissolution: Vortex each tube thoroughly for 1-2 minutes. Visually inspect for any undissolved particles. Gentle heating (e.g., 37°C for 10-15 minutes) or sonication can be applied to aid dissolution.[1]
-
Observation: Record the solubility in each solvent. If the compound dissolves completely, you can try adding more solute to determine the saturation point.
Data Presentation: Hypothetical Solubility of this compound
| Solvent | Solubility at 25°C (mg/mL) | Observations |
| DMSO | >20 | Readily soluble |
| DMF | >20 | Readily soluble |
| Ethanol | 5-10 | Soluble with vortexing |
| Methanol | 1-5 | Sparingly soluble |
| Water | <0.1 | Practically insoluble |
| PBS (pH 7.4) | <0.1 | Practically insoluble |
Note: This data is hypothetical and should be confirmed experimentally.
Step 2: Optimizing the Stock Solution and Dilution
Once a suitable organic solvent for your stock solution is identified (typically DMSO), the next step is to optimize the dilution process to prevent precipitation in the aqueous buffer.
Workflow for Optimizing this compound Dilution
Caption: Workflow for optimizing the dilution of this compound.
Step 3: Modifying the Aqueous Buffer
If precipitation persists even at the desired final concentration, modifying the composition of the aqueous assay buffer can enhance the solubility of this compound.
Experimental Protocol: Buffer Modification for Improved Solubility
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Prepare your assay buffer at a range of pH values (e.g., 6.0, 7.0, 8.0) and test the solubility of this compound in each.
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to the final assay buffer can increase the solubility of hydrophobic compounds.[2]
-
Prepare a series of your assay buffer containing increasing concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO or ethanol).
-
Add the this compound stock solution to each buffer formulation to the desired final concentration.
-
Visually inspect for precipitation.
-
Important: Run a vehicle control with the highest concentration of the co-solvent to ensure it does not affect your experimental system (e.g., cell viability, enzyme activity).
-
-
Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to improve the solubility of poorly soluble compounds, particularly in enzyme assays.[1]
Data Presentation: Effect of Co-solvents on this compound Solubility
| Assay Buffer Composition | Final DMSO (%) | This compound Solubility (µM) | Cell Viability (%) |
| Standard PBS | 0.1 | < 1 | 100 |
| PBS + 0.5% DMSO | 0.5 | 10 | 100 |
| PBS + 1% DMSO | 1 | 50 | 98 |
| PBS + 2% DMSO | 2 | >100 | 95 |
Note: This data is hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on general principles for compounds with similar structures, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to perform a small-scale solubility test to confirm this for your specific batch of the compound.
Q2: My this compound precipitates out of solution over time during my long-term cell culture experiment. What can I do?
A2: This phenomenon, known as "kinetic solubility," can occur when a compound that initially dissolves falls out of solution as it equilibrates.[1] To mitigate this, you can try:
-
Reducing the final concentration of this compound in your culture medium.
-
Including a low percentage of a co-solvent like DMSO in the final medium, after confirming it is not toxic to your cells.
-
Preparing the amorphous form of the compound by lyophilization, which can enhance the solubilization rate.[1]
Q3: Can I use pH modification to improve the solubility of this compound?
A3: this compound has a basic hydrazinyl group and an amide group, which means its charge and solubility are likely to be pH-dependent. You can experimentally determine the optimal pH for solubility in your assay system. However, ensure the chosen pH is compatible with your biological assay.
Q4: What is the likely mechanism of action of this compound?
A4: The mechanism of action for this compound is likely similar to that of the related compound, hydralazine. Hydralazine is known to be a vasodilator that interferes with calcium release from the sarcoplasmic reticulum. It has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the cellular response to oxidative stress.
Signaling Pathway: Potential Mechanism of this compound Action
Caption: Potential signaling pathways of this compound.
References
Technical Support Center: Managing Side Effects of Hydracarbazine (Dacarbazine-like Agents) in Animal Models
Disclaimer: The compound "Hydracarbazine" is not a recognized pharmaceutical agent. This guide uses Dacarbazine (DTIC) as a representative model for a cytotoxic, carbazine-based compound to address potential side effects and management strategies in a research setting. Dacarbazine is an alkylating agent that methylates DNA, leading to cytotoxicity.[1][2][3] Common toxicities observed in animal models include hematopoietic depression (myelosuppression), hepatotoxicity, and gastrointestinal distress.[2][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common acute side effects of this compound (Dacarbazine-like) administration in mice and rats?
A1: The most frequently observed acute side effects are related to the cytotoxic effects on rapidly dividing cells. These include:
-
Myelosuppression: A significant decrease in white blood cells (leukopenia), platelets (thrombocytopenia), and red blood cells (anemia). This is often the primary dose-limiting toxicity.
-
Gastrointestinal (GI) Toxicity: Symptoms include loss of appetite (anorexia), weight loss, and potential nausea/vomiting behaviors (though less common in rodents).
-
Hepatotoxicity: Liver damage, indicated by elevated serum liver enzymes, has been reported. In severe cases, hepatic necrosis can occur.
-
Injection Site Reactions: If administered intravenously or subcutaneously, local pain, burning, and tissue irritation can occur, particularly with extravasation (leakage from the vein).
Q2: An animal in my study was found dead unexpectedly after dosing. What are the likely causes?
A2: Unexpected death is a serious adverse event. Potential causes include:
-
Severe Myelosuppression: A drastic drop in white blood cells can lead to overwhelming opportunistic infections. Severe thrombocytopenia can cause internal hemorrhaging.
-
Acute Hepatic Necrosis: Rapid and severe liver failure can be fatal.
-
Dehydration and Malnutrition: Severe anorexia and GI toxicity can lead to a critical loss of body weight and dehydration.
-
Dosing Error: An overdose of a cytotoxic agent can lead to multi-organ failure. It is crucial to double-check all dose calculations and administration volumes.
Refer to the troubleshooting guide (Figure 3 ) for a systematic approach to investigating the cause.
Q3: What is the typical onset and duration of myelosuppression in mice?
A3: The nadir (lowest point) for white blood cell and platelet counts typically occurs between 3 to 7 days post-administration, with recovery beginning around days 9-14, depending on the dose. Monitoring blood counts is critical during this window.
Q4: How should I prepare and administer this compound (Dacarbazine-like agent)?
A4: Dacarbazine is sensitive to light. Reconstituted solutions should be protected from light during preparation and administration. It is typically dissolved in sterile water for injection and can be further diluted with 5% dextrose or 0.9% sodium chloride for intravenous infusion. The most common administration routes in animal studies are intravenous (IV) and intraperitoneal (IP).
Troubleshooting Guides
Issue 1: Severe Weight Loss (>15%) in Treated Animals
-
Probable Cause: Gastrointestinal toxicity, anorexia, and dehydration.
-
Troubleshooting Steps:
-
Confirm Monitoring: Ensure daily body weight measurements are being accurately recorded.
-
Provide Supportive Care:
-
Administer subcutaneous fluids (e.g., 0.9% saline or Lactated Ringer's solution, 1-2 mL/day for a mouse) to combat dehydration.
-
Provide highly palatable, soft, high-calorie food supplements on the cage floor.
-
Consider anti-emetic pre-treatment in future cohorts if nausea is suspected.
-
-
Assess for Pain: Observe for signs of pain or distress (hunching, piloerection) and consult with a veterinarian about appropriate analgesia.
-
Dose Adjustment: If severe weight loss is consistent across a cohort, consider a dose reduction of 25-50% in subsequent experiments.
-
Issue 2: Abnormal Blood Test Results (Severe Cytopenia)
-
Probable Cause: Dose-dependent myelosuppression.
-
Troubleshooting Steps:
-
Verify Results: If results are unexpected, re-run the sample if possible or check the hematology analyzer's calibration.
-
Isolate Animal: Place animals with severe neutropenia (Neutrophils < 0.5 x 10⁹/L) in a clean cage with autoclaved food, water, and bedding to minimize infection risk.
-
Consider G-CSF: For valuable animal models, administration of Granulocyte-Colony Stimulating Factor (G-CSF) can be used to accelerate neutrophil recovery. This must be planned as part of the experimental design.
-
Monitor for Bleeding: For severe thrombocytopenia (Platelets < 50 x 10⁹/L), handle animals with extreme care and monitor for signs of spontaneous bleeding (e.g., hematuria, petechiae).
-
Adjust Dosing Schedule: In future studies, consider increasing the interval between doses to allow for bone marrow recovery.
-
Data Presentation Tables
Table 1: Dose-Dependent Side Effects of Dacarbazine in Rodent Models
| Parameter | Low Dose Range (e.g., 100-150 mg/m²) | High Dose Range (e.g., >250 mg/m²) | Animal Model |
| Myelosuppression | Mild to moderate leukopenia/thrombocytopenia | Severe pancytopenia | Mouse, Rat, Hamster |
| Hepatotoxicity | Minimal to mild elevation in ALT/AST | Moderate to severe hepatitis, potential necrosis | Hamster, Rat |
| Weight Loss | < 10% body weight | > 15% body weight, requires intervention | Mouse, Rat |
| Mortality | Rare | Dose-dependent, can be significant | Mouse, Rat |
Note: Doses are often expressed in mg/m² for chemotherapeutics. Conversion to mg/kg is species-specific.
Table 2: Recommended Monitoring Schedule for a 14-Day Study
| Day | Procedure | Parameter Measured | Rationale |
| -1 (Baseline) | Blood Collection, Body Weight | CBC, Serum ALT/AST, Body Weight | Establish individual baseline values. |
| 0 | Drug Administration | - | - |
| 1 - 14 | Daily Observation, Body Weight | Clinical Signs, % Weight Change | Monitor for acute toxicity and GI distress. |
| 3, 7, 10 | Blood Collection | Complete Blood Count (CBC) | Monitor for myelosuppression nadir and recovery. |
| 14 (Endpoint) | Blood Collection, Necropsy | CBC, Serum ALT/AST, Histopathology | Assess final toxicity profile and organ damage. |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) in Mice
-
Blood Collection:
-
Collect approximately 100-200 µL of whole blood via an appropriate method (e.g., submandibular or saphenous vein) into a micro-collection tube containing EDTA as an anticoagulant.
-
Immediately mix the tube by gentle inversion 8-10 times to prevent clotting.
-
-
Sample Handling:
-
Analyze samples within 2-6 hours of collection for best results.
-
If immediate analysis is not possible, store the sample refrigerated at 2-8°C for up to 24 hours. Do not freeze whole blood.
-
Allow the sample to return to room temperature before analysis.
-
-
Analysis:
-
Use a calibrated automated hematology analyzer (e.g., Siemens Advia, Beckman Coulter AcT Diff) designed for or validated with mouse blood.
-
Ensure the sample is well-mixed immediately before being placed in the analyzer.
-
-
Key Parameters: White Blood Cells (WBC), Red Blood Cells (RBC), Hemoglobin (HGB), Platelets (PLT), and differential counts (Neutrophils, Lymphocytes).
Protocol 2: Serum Biochemistry for Liver Function in Rats
-
Blood Collection:
-
Collect 0.5-1.0 mL of blood via a suitable route (e.g., jugular or tail vein) into a serum separator tube (SST) or a plain tube with no anticoagulant.
-
-
Serum Separation:
-
Allow the blood to clot at room temperature for 20-30 minutes.
-
Centrifuge the sample at 1,000-2,000 x g for 10 minutes to separate the serum from the clot.
-
Carefully pipette the clear supernatant (serum) into a fresh, labeled microcentrifuge tube.
-
-
Analysis:
-
Use an automated clinical chemistry analyzer to measure key liver enzymes.
-
Samples can be analyzed immediately or stored at -20°C or -80°C for later analysis.
-
-
Key Parameters: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
Visualizations
Experimental and Monitoring Workflow
Caption: Workflow for this compound administration and toxicity monitoring.
Simplified Signaling Pathway for Cytotoxicity
Caption: Mechanism of this compound (Dacarbazine-like) induced cytotoxicity.
Troubleshooting Logic for Unexpected Animal Death
Caption: Decision tree for investigating unexpected mortality in a study.
References
- 1. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 2. Acute toxic effects of single dose dacarbazine: hematological and histological changes in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dacarbazine - Wikipedia [en.wikipedia.org]
- 4. Dacarbazine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Optimizing Hydracarbazine dosage to prevent reflex tachycardia
Hydracarbazine Technical Support Center
Welcome to the technical support center for this compound, a novel pyridazine-based direct-acting vasodilator. This resource is designed for researchers, scientists, and drug development professionals. Here you will find essential information to help you design your experiments, troubleshoot common issues, and optimize the dosage of this compound to prevent the common side effect of reflex tachycardia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a direct-acting vasodilator.[1] Its primary mechanism involves the relaxation of arteriolar smooth muscle, leading to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[1] The exact intracellular pathway is believed to be similar to related compounds, interfering with calcium release within vascular smooth muscle cells.[2]
Q2: Why does this compound cause reflex tachycardia?
A2: The potent vasodilatory effect of this compound causes a rapid drop in arterial blood pressure. This drop is detected by baroreceptors in the aortic arch and carotid sinuses. In response, the baroreceptor reflex triggers an increase in sympathetic nervous system outflow.[1][3] This sympathetic discharge leads to an increased heart rate (tachycardia), stroke volume, and cardiac output as the body attempts to compensate for the drop in blood pressure.
Q3: What is the typical onset and duration of this compound's effects?
A3: Following intravenous administration, the hypotensive effects of this compound are typically observed within 10-30 minutes, with the effects lasting between 2 to 4 hours. The induced reflex tachycardia occurs concurrently with the drop in blood pressure.
Q4: How can reflex tachycardia be mitigated during experiments?
A4: The most effective strategy is the co-administration of a beta-blocker (e.g., propranolol, metoprolol). Beta-blockers counteract the reflex sympathetic stimulation of the heart, thereby controlling the heart rate without significantly diminishing the desired vasodilatory effect of this compound. See Protocol 2 for a detailed co-administration methodology.
Q5: Is reflex tachycardia a concern even at low, effective doses of this compound?
A5: Yes. The baroreceptor reflex is sensitive to the rate of change in blood pressure, not just the absolute level. Therefore, even a dose that produces a modest but rapid decrease in blood pressure can trigger significant reflex tachycardia. The magnitude of this response can vary between individuals or experimental animals.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| Severe Tachycardia (>40% increase in HR) Observed | The initial dose of this compound is too high or was administered too rapidly. The subject may have high baseline sympathetic tone. | 1. Immediately discontinue this compound infusion. 2. For future experiments, reduce the starting dose by 50%. 3. Implement a slower infusion rate (see Protocol 1). 4. Prophylactically administer a beta-blocker prior to this compound exposure (see Protocol 2). |
| Inconsistent or No Hypotensive Response | Improper drug formulation or precipitation. Incorrect administration route or catheter placement. Subject may be a "non-responder" or have a unique metabolic profile. | 1. Verify the solubility and stability of your this compound solution. 2. Confirm IV catheter patency and placement. 3. Prepare a fresh drug solution. 4. If the issue persists across multiple subjects, consider screening for acetylator phenotype, as this can influence metabolism of similar compounds. |
| Blood Pressure Drops, but Tachycardia is Minimal or Absent | The subject may have underlying autonomic dysfunction. Baroreceptor sensitivity may be blunted. Concurrent administration of other medications affecting heart rate. | 1. Review the subject's baseline autonomic function if possible. Tests like the response to standing or a Valsalva maneuver can indicate baroreceptor sensitivity. 2. Ensure no other sympatholytic or cardio-active agents are being used. 3. While this may seem like a positive outcome, it is an atypical response that should be noted and investigated. |
| Prolonged Hypotension Beyond the Expected 4-Hour Window | Potential impaired drug metabolism or clearance. Overdose or interaction with other administered agents. | 1. Monitor the subject's hemodynamics closely until blood pressure returns to baseline. 2. Review all administered compounds for potential drug-drug interactions. 3. For subsequent experiments, consider a dose reduction and assess renal/hepatic function markers if applicable. |
Data Presentation
The following tables represent hypothetical, yet plausible, data from preclinical studies in a rodent model to guide experimental design.
Table 1: Dose-Response of IV this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) (Measurements taken 30 minutes post-administration; n=8 per group)
| Dosage Group (mg/kg) | Vehicle Control | 0.1 mg/kg | 0.5 mg/kg | 1.0 mg/kg |
| Baseline MAP (mmHg) | 105 ± 5 | 104 ± 6 | 106 ± 5 | 105 ± 7 |
| Post-Dose MAP (mmHg) | 104 ± 5 | 92 ± 7 | 75 ± 8 | 60 ± 9 |
| % Change in MAP | -1% | -11.5% | -29.2% | -42.9% |
| Baseline HR (bpm) | 350 ± 20 | 355 ± 18 | 348 ± 22 | 352 ± 20 |
| Post-Dose HR (bpm) | 352 ± 21 | 410 ± 25 | 485 ± 30 | 540 ± 35 |
| % Change in HR | +0.6% | +15.5% | +39.4% | +53.4% |
Table 2: Effect of Propranolol Pre-treatment on this compound (1.0 mg/kg) Induced Tachycardia (Propranolol (2 mg/kg) or Saline administered 15 minutes prior to this compound; n=8 per group)
| Treatment Group | Saline + this compound | Propranolol + this compound |
| Baseline MAP (mmHg) | 106 ± 6 | 103 ± 5 |
| Post-Dose MAP (mmHg) | 62 ± 8 | 65 ± 7 |
| % Change in MAP | -41.5% | -36.9% |
| Baseline HR (bpm) | 350 ± 24 | 310 ± 20 |
| Post-Dose HR (bpm) | 535 ± 33 | 325 ± 22 |
| % Change in HR | +52.9% | +4.8% |
| Note: Baseline HR is lower in the propranolol group due to its beta-blocking effects. |
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-induced reflex tachycardia.
Experimental Workflow
Caption: Workflow for in-vivo hemodynamic assessment of this compound.
Experimental Protocols
Protocol 1: In Vivo Hemodynamic Monitoring in Rodents Following this compound Administration
-
1. Objective: To determine the dose-response relationship of intravenously administered this compound on mean arterial pressure (MAP) and heart rate (HR) in an anesthetized rodent model.
-
2. Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane or urethane)
-
Pressure transducer and data acquisition system
-
Intravenous catheter (e.g., femoral vein)
-
Arterial catheter (e.g., carotid or femoral artery)
-
Infusion pump
-
Heating pad to maintain body temperature
-
-
3. Methodology:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Surgically implant catheters into an artery for blood pressure monitoring and a vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery. Maintain body temperature at 37°C.
-
Baseline Recording: Record baseline MAP and HR for a continuous 30-minute period to ensure stability.
-
Drug Preparation: Prepare fresh serial dilutions of this compound in sterile saline on the day of the experiment. A typical dose range to explore would be 0.1, 0.5, and 1.0 mg/kg.
-
Administration: Administer the selected dose of this compound (or saline for control animals) as a slow bolus over 60 seconds using the infusion pump.
-
Data Collection: Continuously record MAP and HR for at least 4 hours post-administration or until hemodynamic parameters return to baseline.
-
Data Analysis: Calculate the maximum change (nadir for MAP, peak for HR) from the average baseline values. Express changes as absolute and percentage change.
-
Protocol 2: Co-administration of Propranolol to Mitigate this compound-Induced Tachycardia
-
1. Objective: To assess the efficacy of beta-blockade in preventing the reflex tachycardia associated with this compound administration.
-
2. Materials:
-
All materials from Protocol 1
-
Propranolol hydrochloride
-
-
3. Methodology:
-
Animal Preparation & Stabilization: Follow steps 3.1 and 3.2 from Protocol 1.
-
Baseline Recording: Record baseline MAP and HR for 30 minutes.
-
Pre-treatment: Administer propranolol (a typical dose is 1-2 mg/kg, IV) or an equivalent volume of saline (control group).
-
Pre-treatment Stabilization: Wait for 15 minutes to allow the beta-blocker to take effect. A slight decrease in baseline HR is expected in the propranolol group.
-
This compound Administration: Administer a fixed, effective dose of this compound (e.g., 1.0 mg/kg, determined from Protocol 1) as a slow bolus.
-
Data Collection: Continuously record MAP and HR for at least 4 hours.
-
Data Analysis: Compare the peak HR change in the saline + this compound group versus the propranolol + this compound group. Also, compare the MAP nadir to ensure the antihypertensive efficacy of this compound is not significantly blunted.
-
References
Technical Support Center: Investigating Hydralazine-Induced Lupus-Like Syndrome in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing hydralazine-induced lupus-like syndrome in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is hydralazine-induced lupus-like syndrome?
Hydralazine-induced lupus erythematosus is an autoimmune disorder that can occur with chronic use of the antihypertensive drug hydralazine.[1][2] The symptoms are similar to systemic lupus erythematosus (SLE) but typically resolve after discontinuing the medication.[1]
Q2: What are the primary risk factors for developing this syndrome?
Key risk factors include:
-
High Daily Doses: The risk increases with higher doses of hydralazine.[1][2]
-
Duration of Therapy: The syndrome is more likely to develop with prolonged treatment, often longer than three months.
-
Acetylation Rate: Individuals who are "slow acetylators" metabolize hydralazine more slowly, which increases their risk.
-
Genetic Predisposition: The presence of the HLA-DRw4 phenotype is a known genetic risk factor.
-
Sex: Females have a higher incidence of developing hydralazine-induced lupus.
Q3: What are the common clinical and laboratory findings?
Patients may present with a variety of symptoms, with musculoskeletal complaints being the most common. Key laboratory findings are crucial for diagnosis and include the presence of specific autoantibodies. Up to 95% of patients with drug-induced lupus will have anti-histone antibodies.
Q4: How is hydralazine-induced lupus diagnosed, and how is it differentiated from idiopathic SLE?
Diagnosis is based on clinical symptoms, a history of hydralazine use, and positive serological tests, particularly for anti-histone antibodies. Unlike idiopathic SLE, hydralazine-induced lupus is less likely to involve major organ systems like the kidneys and central nervous system, and anti-dsDNA antibodies are typically absent. Symptoms usually resolve upon withdrawal of the drug. However, there can be overlapping serologies with other autoimmune conditions like ANCA-associated vasculitis, which can present a diagnostic challenge.
Q5: What is the primary management strategy for a patient who develops this syndrome during a long-term study?
The cornerstone of management is the immediate discontinuation of hydralazine. In many cases, symptoms will resolve after stopping the medication. For severe symptoms, a course of corticosteroids may be necessary.
Troubleshooting Guides
Anti-Histone Antibody Testing (ELISA)
Issue: Weak or No Signal
-
Possible Cause: Reagents not at room temperature.
-
Solution: Allow all reagents to reach room temperature for 15-20 minutes before starting the assay.
-
-
Possible Cause: Incorrect reagent preparation or addition sequence.
-
Solution: Carefully review the protocol to ensure all reagents were prepared correctly and added in the specified order.
-
-
Possible Cause: Expired reagents.
-
Solution: Check the expiration dates on all kit components and do not use expired reagents.
-
-
Possible Cause: Insufficient antibody concentration.
-
Solution: If developing your own assay, you may need to optimize the concentrations of the capture and detection antibodies.
-
Issue: High Background
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number of wash steps. Ensure that the wells are completely filled and emptied during each wash. Adding a 30-second soak with the wash buffer in each well can also help.
-
-
Possible Cause: Non-specific antibody binding.
-
Solution: Ensure that the blocking step was performed correctly with the appropriate blocking buffer. You may need to optimize the concentration of the blocking agent.
-
-
Possible Cause: Incubation temperature is too high.
-
Solution: Optimize the incubation temperature for your specific assay. Avoid stacking plates during incubation to ensure even temperature distribution.
-
Issue: High Variation Between Replicate Wells
-
Possible Cause: Inconsistent pipetting.
-
Solution: Ensure pipettes are properly calibrated. Use fresh pipette tips for each sample and standard. Mix samples thoroughly before pipetting.
-
-
Possible Cause: "Edge effects" due to uneven temperature or evaporation.
-
Solution: Ensure the plate is sealed properly during incubations. Consider not using the outer wells of the plate if edge effects are a persistent issue.
-
Lymphocyte Toxicity Assay (LTA)
Issue: High Background Cell Death in Control Wells
-
Possible Cause: Improper handling of lymphocytes.
-
Solution: Ensure gentle handling of cells during isolation and plating to maintain cell viability.
-
-
Possible Cause: Contamination of cell culture medium.
-
Solution: Use fresh, sterile media and reagents.
-
Issue: Inconsistent Results Between Assays
-
Possible Cause: Variability in donor lymphocytes.
-
Solution: If possible, use lymphocytes from a consistent donor pool or characterize the response of lymphocytes from different donors.
-
-
Possible Cause: Variability in the metabolic activation system (e.g., microsomes).
-
Solution: Ensure the consistent preparation and activity of the microsomal fraction used in the assay.
-
Issue: Difficulty Interpreting Results
-
Possible Cause: Lack of clear positive and negative controls.
-
Solution: Include known cytotoxic agents as positive controls and vehicle-only wells as negative controls to establish a clear baseline and dynamic range for the assay.
-
-
Possible Cause: Overlap between hydralazine-induced cytotoxicity and non-specific cell death.
-
Solution: Perform dose-response experiments to identify a concentration range where hydralazine-specific toxicity can be distinguished from non-specific effects.
-
Data Presentation
Table 1: Incidence of Hydralazine-Induced Lupus-Like Syndrome
| Daily Dose of Hydralazine | Overall Incidence (after 3 years) | Incidence in Females (after 3 years) | Incidence in Males (after 3 years) |
| 50 mg | No cases recorded | 5.5% | 0% |
| 100 mg | 5.4% | 8.0% | - |
| 200 mg | 10.4% | 19.4% | - |
| ≥400 mg | 10% - 20% | - | - |
Table 2: Clinical and Laboratory Features of Hydralazine-Induced Lupus
| Feature | Frequency |
| Clinical Manifestations | |
| Arthralgia/Arthritis/Myalgia | 80% - 90% |
| Fever/Weight loss/Fatigue | 40% - 50% |
| Hepatosplenomegaly | 15% |
| Pleuritis/Pleural Effusion | <5% - 29% |
| Pericarditis | <5% |
| Laboratory Findings | |
| Positive Antinuclear Antibodies (ANA) | >90% |
| Positive Anti-Histone Antibodies | >95% |
| Lupus Erythematosus (LE) Cells | 47% - 80% |
| Positive Rheumatoid Factor | 29% - 50% |
| Anti-dsDNA Antibodies | Typically Absent |
Experimental Protocols
Anti-Histone Antibody ELISA Protocol (General)
This protocol provides a general framework. Specific details may vary based on the commercial kit used.
-
Coating: Dilute purified histones in a coating buffer (e.g., PBS) and add to the wells of a high-binding 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted patient/animal serum and controls to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human (or relevant species) IgG antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Lymphocyte Toxicity Assay (LTA) Protocol (Conceptual)
This protocol is based on the principle of assessing cell viability after drug exposure.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: Prepare a stock solution of hydralazine and a series of dilutions in the culture medium.
-
Metabolic Activation (Optional but Recommended): To mimic in vivo metabolism, a microsomal fraction (e.g., from rat liver) and a cofactor like NADPH can be included in the incubation.
-
Incubation: Add the hydralazine dilutions to the cultured lymphocytes. Include positive controls (known cytotoxic agent) and negative controls (vehicle only). Incubate for a predetermined period (e.g., 24-48 hours).
-
Viability Assessment: Determine the percentage of viable cells using a suitable method:
-
Trypan Blue Exclusion: Mix a small aliquot of the cell suspension with trypan blue and count the number of stained (non-viable) and unstained (viable) cells using a hemocytometer.
-
MTT Assay: Add MTT solution to the wells. Viable cells with active mitochondrial succinate dehydrogenase will convert MTT to a colored formazan product. The absorbance can be measured spectrophotometrically.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each hydralazine concentration compared to the negative control.
Visualizations
References
How to minimize Hydracarbazine's interaction with other drugs in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Hydralazine's interactions with other drugs during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for Hydralazine?
A1: Hydralazine undergoes extensive hepatic metabolism through several key pathways. The main routes are acetylation, primarily mediated by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, and hydroxylation followed by glucuronidation.[1] The rate of acetylation can vary significantly between individuals, leading to "slow acetylator" and "fast acetylator" phenotypes, which can impact plasma concentrations of the drug.[2]
Q2: How can I minimize metabolic drug-drug interactions (DDIs) with Hydralazine in my experiments?
A2: To minimize metabolic DDIs, it is crucial to understand the metabolic profile of any co-administered drugs.
-
In Vitro: When possible, use recombinant enzymes or cell lines with known metabolic competencies. For instance, if studying a compound not metabolized by NAT2, using a system lacking this enzyme can eliminate a major interaction pathway for Hydralazine. In vitro assays, such as those using human liver microsomes, can help determine the potential for inhibitory or inductive interactions.
-
In Vivo: If co-administering drugs in animal models, consider the expression and activity of relevant enzymes in the chosen species. For example, the metabolic profile of Hydralazine in rats shows both similarities and quantitative differences compared to humans.[3] Staggering the administration times of Hydralazine and other drugs can also help minimize peak concentration overlaps.
Q3: What are the key pharmacodynamic interactions to be aware of with Hydralazine?
A3: Hydralazine is a direct-acting vasodilator that primarily relaxes arterial smooth muscle.[4] Its mechanism involves the inhibition of inositol 1,4,5-trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum.[5] Therefore, co-administration of other drugs that affect calcium signaling, vascular tone, or blood pressure should be carefully considered. Additive or synergistic hypotensive effects are a primary concern.
Q4: How does acetylator status affect experimental outcomes with Hydralazine?
A4: Acetylator status, determined by an individual's NAT2 genotype, significantly impacts Hydralazine's pharmacokinetics. Slow acetylators generally have higher plasma levels of Hydralazine, which may require lower doses to achieve the desired effect and could increase the risk of concentration-dependent side effects. In experimental settings, particularly in vivo, determining the acetylator status of the animal model or using a model with a known, consistent phenotype is advisable for reducing variability.
Troubleshooting Guides
Minimizing Interactions in In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in metabolic rate of Hydralazine | Polymorphisms in NAT2 enzyme in pooled human liver microsomes or primary hepatocytes. | 1. Use recombinant NAT2 enzyme to standardize the acetylation rate. 2. If using pooled microsomes, ensure the vendor provides information on the acetylator status of the donors. 3. Consider using hepatocytes from single donors with known NAT2 genotypes. |
| Unexpected inhibition or induction of co-administered drug's metabolism | Hydralazine or its metabolites may be inhibiting or inducing cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes. | 1. Conduct a preliminary CYP and UGT inhibition/induction screen for Hydralazine. 2. If an interaction is identified, consider using a different co-administered drug that is not a substrate for the affected enzyme. 3. Stagger the addition of Hydralazine and the other drug in the incubation mixture if feasible. |
| Difficulty in measuring Hydralazine concentrations | Hydralazine is unstable in plasma in vitro, with a short half-life. | 1. Minimize the time between sample collection and analysis. 2. Immediately stabilize the samples, for instance, by derivatization, to prevent degradation. 3. Ensure analytical methods are validated for sensitivity and specificity in the presence of metabolites. |
Minimizing Interactions in In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Exaggerated hypotensive effect or other adverse events | Synergistic or additive pharmacodynamic effects with co-administered drugs. | 1. Conduct a dose-ranging study for each drug individually before co-administration. 2. Start with lower doses of both drugs when used in combination. 3. Stagger the administration times to avoid overlapping peak concentrations. |
| Inconsistent pharmacokinetic data for Hydralazine | Differences in acetylator status within the animal population. | 1. Use a genetically homogenous animal strain with a known acetylator phenotype. 2. If using a mixed population, consider genotyping the animals for the Nat2 gene prior to the study. 3. Increase the sample size to account for inter-individual variability. |
| Altered pharmacokinetics of a co-administered drug | Hydralazine may alter the absorption, distribution, metabolism, or excretion of the other drug. For example, Hydralazine can increase the bioavailability of drugs with a high first-pass metabolism, such as metoprolol and propranolol. | 1. Conduct a full pharmacokinetic study of the co-administered drug in the presence and absence of Hydralazine. 2. Analyze plasma concentrations of both the parent drug and its major metabolites. 3. If a significant interaction is observed, consider adjusting the dose of the co-administered drug. |
Data Presentation
Table 1: Impact of Co-administered Drugs on Hydralazine Pharmacokinetics
| Co-administered Drug | Acetylator Status | Change in Hydralazine AUC | Change in Hydralazine Cmax | Reference |
| Magnesium Valproate | Slow | 8 µM/h (no change) | Not Reported | |
| Magnesium Valproate | Fast | 8.6 µM/h (no change) | Not Reported |
Table 2: Impact of Hydralazine on Co-administered Drug Pharmacokinetics
| Co-administered Drug | Change in AUC | Change in Cmax | Notes | Reference |
| Metoprolol | Significantly Increased | Significantly Increased | Likely due to reduced first-pass metabolism of metoprolol. | |
| Propranolol | Increased Bioavailability | Not Reported | Hydralazine may influence drugs with significant first-pass metabolism. | |
| Nadolol | No firm conclusion | No firm conclusion | Poor absorption of nadolol confounded the results. | |
| Acebutolol | Unaffected | Unaffected |
Experimental Protocols
Protocol 1: In Vitro N-acetyltransferase 2 (NAT2) Activity Assay
This protocol is adapted from commercially available fluorometric assay kits and is designed to measure the NAT2-mediated acetylation of a substrate in the presence or absence of an inhibitor like Hydralazine.
Materials:
-
Recombinant human NAT2 enzyme or S9 fraction from genotyped human liver
-
NAT Assay Buffer
-
NAT Substrate I (e.g., an arylamine substrate)
-
NAT Substrate II (Co-substrate, e.g., Acetyl-CoA)
-
Dithiothreitol (DTT)
-
Hydralazine (or other test compounds)
-
Acetylated Standard
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 360/440 nm)
Procedure:
-
Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions. Prepare a working solution of DTT in the NAT Assay Buffer.
-
Standard Curve: Create a standard curve using the Acetylated Standard to determine the relationship between fluorescence and the amount of acetylated product.
-
Reaction Setup:
-
For each sample, prepare two wells: "Sample" and "Sample Background Control".
-
Add 2-8 µL of the NAT2 enzyme source to each well.
-
Add the test compound (Hydralazine) at various concentrations to the "Sample" wells. Add vehicle control to the control wells.
-
Adjust the total volume in each well to 50 µL with NAT Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a "Reaction Mix" containing NAT Assay Buffer, DTT, and NAT Substrate I and II.
-
Prepare a "Sample Background Control Mix" containing all components except NAT Substrate II.
-
Add 50 µL of the "Reaction Mix" to the "Sample" wells and 50 µL of the "Sample Background Control Mix" to the "Sample Background Control" wells.
-
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence kinetically at an excitation of 360 nm and an emission of 440 nm for 15-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence.
-
Calculate the rate of reaction (change in fluorescence over time).
-
Determine the percent inhibition of NAT2 activity by Hydralazine at each concentration.
-
Calculate the IC50 value for Hydralazine.
-
Protocol 2: In Vitro UGT Inhibition Assay
This protocol outlines a general method for assessing the inhibitory potential of Hydralazine on major UGT isoforms using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Specific UGT probe substrates (e.g., estradiol for UGT1A1, trifluoperazine for UGT1A4, propofol for UGT1A9, naloxone for UGT2B7)
-
UDP-glucuronic acid (UDPGA)
-
Hydralazine
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, prepare incubation mixtures containing HLM, the UGT probe substrate, and varying concentrations of Hydralazine (or vehicle control).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding UDPGA to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 45 minutes).
-
Reaction Termination: Stop the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the glucuronidated metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of Hydralazine.
-
Determine the percent inhibition compared to the vehicle control.
-
Calculate the IC50 value.
-
Protocol 3: In Vivo Pharmacokinetic Interaction Study in Rats
This protocol provides a framework for assessing the effect of Hydralazine on the pharmacokinetics of a co-administered drug (Drug X) in rats.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Study Design:
-
Group 1 (Control): Administer Drug X (e.g., 10 mg/kg, oral gavage) and vehicle for Hydralazine.
-
Group 2 (Test): Administer Hydralazine (e.g., 10 mg/kg, intraperitoneal) followed by Drug X (10 mg/kg, oral gavage) after a 30-minute interval.
Procedure:
-
Acclimatization: Acclimate the rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight before dosing, with free access to water.
-
Dosing: Administer the vehicle or Hydralazine, followed by Drug X as per the study design.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose of Drug X).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of Drug X and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) for Drug X using non-compartmental analysis.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the control and test groups to determine if Hydralazine significantly alters the pharmacokinetics of Drug X.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics and therapeutic use of hydralazine in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the in vivo metabolism of hydralazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydralazine and its metabolites: in vitro and in vivo activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Hydracarbazine for oral administration studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of hydracarbazine.
Disclaimer: There is limited publicly available data specifically on the oral bioavailability of this compound. Much of the guidance provided here is based on general principles of oral drug delivery and data from the structurally related compound, hydralazine, which is known to have low and variable oral bioavailability due to extensive first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of this compound?
A1: While specific data for this compound is scarce, potential reasons for low oral bioavailability can be inferred from its structure and data on the related compound, hydralazine. The primary suspected cause is extensive first-pass metabolism in the gut wall and/or liver. Other contributing factors could include poor aqueous solubility or low intestinal permeability.
Q2: What initial in vitro tests should be performed to characterize the absorption challenges of this compound?
A2: A step-by-step in vitro characterization is crucial. Key initial experiments include:
-
Solubility studies: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Permeability assessment: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays such as Caco-2 monolayers to classify its permeability.[1]
-
Metabolic stability: In vitro assays using liver microsomes or S9 fractions can provide an initial indication of its susceptibility to first-pass metabolism.
Q3: Which formulation strategies are most promising for improving the oral bioavailability of this compound?
A3: Based on the potential challenges, several formulation strategies could be effective:
-
For solubility enhancement: If solubility is identified as a limiting factor, techniques like micronization, nanosizing, or formulating as a solid dispersion with a hydrophilic polymer can be explored.[2][3][4][5]
-
To reduce first-pass metabolism: Lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) may promote lymphatic uptake, thereby partially bypassing the liver. Prodrug approaches that mask the metabolically labile sites could also be considered.
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance both solubility and potentially protect the drug from degradation or metabolism in the GI tract.
Q4: How do I design an in vivo study to assess the oral bioavailability of a new this compound formulation?
A4: A standard approach is a single-dose, crossover study in an appropriate animal model (e.g., rats or dogs). This typically involves administering both an intravenous (IV) dose (to determine absolute bioavailability) and the oral formulation(s) to the same group of animals with a washout period in between. Key pharmacokinetic parameters to measure from plasma samples are the area under the concentration-time curve (AUC) and the maximum concentration (Cmax).
Troubleshooting Guides
Issue 1: High variability in in vivo study results.
| Possible Cause | Troubleshooting Step |
| Genetic Polymorphism in Metabolism: Similar to hydralazine, this compound metabolism may be subject to genetic variability (e.g., fast vs. slow acetylators). | Phenotype or genotype the study animals if possible. Analyze data for distinct population groups. |
| Food Effects: Concomitant food intake can significantly alter the bioavailability of related compounds. | Standardize feeding conditions in your in vivo studies. Conduct studies in both fasted and fed states to characterize any food effect. |
| Formulation Instability: The formulation may not be robust, leading to inconsistent drug release. | Conduct thorough in vitro dissolution testing under various conditions (e.g., different pH, agitation speeds) to ensure consistent performance. |
Issue 2: In vitro results do not correlate with in vivo findings (Poor IVIVC).
| Possible Cause | Troubleshooting Step |
| Inadequate In Vitro Model: Simple dissolution tests may not be predictive if permeability or metabolism is the rate-limiting step. | Use more advanced in vitro models that can simulate gastrointestinal conditions more accurately, such as those incorporating biorelevant media or permeability and metabolism components (e.g., Caco-2 cells). |
| Complex In Vivo Processes: Factors not captured by in vitro tests, such as gut wall metabolism, active transport, or lymphatic uptake, may dominate in vivo. | Employ physiologically-based pharmacokinetic (PBPK) modeling to integrate in vitro data with physiological parameters to better predict in vivo performance. |
| Pre-systemic Degradation: The drug may be degrading in the acidic environment of the stomach. | Test the stability of this compound in simulated gastric fluid. If degradation is observed, consider enteric-coated formulations. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H7N5O | |
| Molar Mass | 153.14 g/mol | |
| Predicted Water Solubility | 9.3 mg/mL | |
| Predicted logP | -0.95 |
Table 2: Comparison of Formulation Strategies for Bioavailability Enhancement
| Strategy | Mechanism of Action | Potential Advantages for this compound | Key Experimental Evaluation |
| Micronization/Nanosizing | Increases surface area for dissolution. | Improves dissolution rate if solubility is a limiting factor. | Particle size analysis, dissolution testing. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier in an amorphous state. | Can significantly enhance solubility and dissolution. | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), dissolution testing. |
| Lipid-Based Formulations (e.g., SEDDS) | Forms a fine emulsion in the GI tract, enhancing solubilization and promoting lymphatic transport. | Can improve solubility and potentially bypass first-pass metabolism. | Emulsification studies, droplet size analysis, in vivo bioavailability studies. |
| Cyclodextrin Complexation | Forms an inclusion complex, increasing aqueous solubility. | Enhances solubility and may protect the drug from degradation. | Phase solubility studies, Nuclear Magnetic Resonance (NMR), in vivo studies. |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using PAMPA
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Create a donor solution by diluting the stock into a universal buffer at pH 6.5.
-
Plate Coating: Coat the filter of a 96-well PAMPA plate with a lipid solution (e.g., 1% lecithin in dodecane).
-
Assay: Add the donor solution to the top (donor) wells and a buffer solution to the bottom (acceptor) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of this compound in both the donor and acceptor wells using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the apparent permeability coefficient (Papp).
Protocol 2: Single-Dose Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week.
-
Group Allocation: Randomly assign rats to two groups for a crossover design (Group 1: IV then Oral; Group 2: Oral then IV).
-
Fasting: Fast the animals overnight (with free access to water) before dosing.
-
Dosing:
-
IV Administration: Administer a single dose of this compound (e.g., 1 mg/kg) in a suitable vehicle via the tail vein.
-
Oral Administration: Administer the test formulation of this compound (e.g., 5 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
Washout and Crossover: After a one-week washout period, administer the second treatment to each group according to the crossover design.
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting unexpected cardiovascular responses to Hydracarbazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Hydracarbazine. Given that this compound is a derivative of hydrazine and is structurally related to hydralazine, this guide leverages the extensive data available for hydralazine as a proxy to address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary cardiovascular response to this compound?
A1: this compound is anticipated to act as a direct-acting arterial vasodilator, similar to hydralazine. Therefore, the primary expected response is a dose-dependent decrease in systemic blood pressure. This effect is more pronounced on diastolic than systolic pressure. The vasodilation is achieved by relaxing the smooth muscles in the walls of arterioles.[1][2]
Q2: What is the proposed mechanism of action for this compound's vasodilatory effect?
A2: The proposed mechanism involves the inhibition of intracellular calcium release from the sarcoplasmic reticulum within vascular smooth muscle cells.[3][4] This reduction in available calcium impairs the contractile process of the muscle, leading to relaxation and vasodilation. An additional novel mechanism that may contribute is the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and promoting angiogenesis.[5]
Q3: Is a change in heart rate expected after this compound administration?
A3: Yes, a reflex tachycardia (increase in heart rate) is a common compensatory response to the vasodilation and subsequent drop in blood pressure. This is mediated by the baroreceptor reflex, which increases sympathetic nervous system activity. This reflex can be counteracted by the co-administration of a beta-blocker.
Q4: Are there any known differences in the effects of this compound-like compounds on arteries versus veins?
A4: Yes, in vitro studies with hydralazine have shown that human arteries are significantly more sensitive to its vasodilatory effects than human veins.
Q5: What are the potential off-target or unexpected cardiovascular effects?
A5: Beyond the expected hypotension and reflex tachycardia, unexpectedly severe hypotension, angina pectoris (chest pain) in subjects with pre-existing coronary artery disease, and palpitations have been reported with similar compounds. In rare cases, a paradoxical pressor response (an increase in blood pressure) has been noted.
Troubleshooting Guide
In Vivo Experiments
Q1: I administered this compound to my rat model, but I am not observing the expected decrease in blood pressure. What could be the issue?
A1: Several factors could contribute to a lack of hypotensive effect. Consider the following troubleshooting steps:
-
Drug Formulation and Administration:
-
Solubility: Ensure this compound is fully dissolved in the vehicle. Poor solubility can lead to a lower effective dose being administered.
-
Route of Administration: Intravenous (IV) administration should produce a rapid effect. If using oral (PO) or intraperitoneal (IP) routes, consider the bioavailability and metabolism of the compound, which may delay or reduce the response.
-
Dose: The dose may be too low. Perform a dose-response study to determine the effective concentration range.
-
-
Animal Model:
-
Anesthesia: The type of anesthetic used can significantly impact cardiovascular parameters. Some anesthetics can mask or alter the hypotensive effects of vasodilators.
-
Strain: Different rat strains can exhibit varying sensitivities to cardiovascular drugs.
-
Baseline Blood Pressure: If the animal's baseline blood pressure is already low, the hypotensive effect of this compound may be less pronounced.
-
-
Experimental Setup:
-
Blood Pressure Monitoring: Ensure your blood pressure monitoring system (e.g., tail-cuff or telemetry) is properly calibrated and functioning correctly. For tail-cuff systems, proper warming of the tail is crucial for accurate readings.
-
Q2: My animal model is showing an unexpectedly severe and prolonged hypotensive response. How should I proceed?
A2: An exaggerated hypotensive response can be due to several factors:
-
Dose: The administered dose may be too high for the specific animal model or individual animal. Reduce the dose in subsequent experiments.
-
Interaction with Anesthesia: Some anesthetics can potentiate the effects of vasodilators. Review the literature for potential interactions between your chosen anesthetic and vasodilator agents.
-
Volume Status: Dehydrated animals may be more sensitive to vasodilators. Ensure animals are adequately hydrated.
Q3: Instead of the expected tachycardia, I am observing bradycardia (a decrease in heart rate). Why might this be happening?
A3: While reflex tachycardia is the typical response, bradycardia can occur under certain conditions:
-
High Dose/Toxicity: At very high doses, direct cardiodepressant effects may occur, leading to bradycardia.
-
Vagal Nerve Stimulation: The experimental procedure itself (e.g., catheter placement) could be stimulating the vagus nerve, causing a decrease in heart rate that might mask the expected reflex tachycardia.
-
Anesthetic Effects: Some anesthetics have bradycardic effects that might predominate.
In Vitro Experiments (Isolated Tissue Bath)
Q1: My isolated aortic ring preparation is not showing a relaxation response to this compound after pre-contraction with phenylephrine. What should I check?
A1: A lack of relaxation in an isolated tissue bath can be due to several factors:
-
Tissue Viability:
-
Preparation: Ensure the tissue was carefully dissected to avoid damage and was promptly placed in ice-cold physiological salt solution (PSS).
-
Equilibration: Allow the tissue to equilibrate in the tissue bath for an adequate period (typically 60-90 minutes) under the correct resting tension.
-
Viability Test: Before adding your test compound, confirm the tissue is healthy by eliciting a strong contraction with a standard agent like potassium chloride (KCl) and observing relaxation with a known vasodilator like acetylcholine (if the endothelium is intact).
-
-
Experimental Conditions:
-
PSS Composition: Double-check the composition and pH of your PSS. The absence of essential ions can impair tissue function.
-
Oxygenation: Ensure the PSS in the bath is continuously bubbled with carbogen (95% O2, 5% CO2) to maintain oxygenation and pH.
-
Temperature: Maintain the tissue bath at a constant 37°C.
-
-
Drug Concentration: The concentrations of this compound used may be too low. Perform a cumulative concentration-response curve to assess a wider range of concentrations.
Q2: The relaxation response to this compound is inconsistent between different tissue preparations from the same animal or different animals.
A2: Variability is common in biological experiments. Here are some ways to minimize it:
-
Standardized Dissection: Use a consistent and careful dissection technique to minimize tissue damage.
-
Consistent Tension: Apply the same optimal resting tension to all tissues. This can be determined through a length-tension experiment.
-
Internal Controls: Use a standard vasodilator as a positive control in each experiment to normalize the response.
-
Animal Factors: Be aware that age, sex, and health status of the animals can contribute to biological variability.
Quantitative Data Summary (Based on Hydralazine as a Proxy)
Table 1: In Vivo Cardiovascular Effects of Hydralazine in Rats
| Parameter | Route of Administration | Dose Range | Observed Effect | Reference |
| Systolic Blood Pressure | Oral | 4-9 mg/kg | Dose-related decrease | |
| Heart Rate | Oral | 4-9 mg/kg | Dose-related increase |
Table 2: In Vitro Effects of Hydralazine on Isolated Tissues
| Tissue Preparation | Agonist | Hydralazine Concentration | Observed Effect | Reference |
| Human Digital Artery | Norepinephrine | Not specified | Rightward shift of concentration-effect curve and reduced maximum response | |
| Human Metacarpal Vein | Norepinephrine | Not specified | No effect | |
| Rabbit Aorta | Phenylephrine | 1-100 µM | Concentration-dependent relaxation | |
| Rabbit Pulmonary Artery | Phenylephrine | 1-100 µM | Concentration-dependent relaxation |
Key Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Anesthetized Rats
-
Animal Preparation: Anesthetize the rat (e.g., with urethane or pentobarbital) and maintain body temperature at 37°C.
-
Cannulation:
-
Perform a tracheostomy to ensure a clear airway.
-
Cannulate the carotid artery for direct blood pressure measurement and connect the cannula to a pressure transducer.
-
Cannulate the jugular vein for intravenous drug administration.
-
-
Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery until blood pressure and heart rate are steady.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate for 10-15 minutes.
-
Drug Administration: Administer the vehicle control and record for a sufficient period to observe any effect. Then, administer this compound intravenously at increasing doses.
-
Data Acquisition: Continuously record blood pressure and heart rate throughout the experiment using a data acquisition system.
-
Data Analysis: Calculate the change in MAP and heart rate from baseline for each dose.
Protocol 2: In Vitro Vascular Reactivity in Isolated Rat Aortic Rings
-
Tissue Preparation:
-
Humanely euthanize a rat and carefully dissect the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit solution (a type of PSS).
-
Gently remove adhering connective tissue and cut the aorta into 2-3 mm rings.
-
-
Mounting: Mount the aortic rings in an isolated tissue bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (e.g., 1.5-2.0 g), washing out the bath with fresh solution every 15-20 minutes.
-
Viability and Contractility Check:
-
Contract the rings with a high concentration of KCl (e.g., 60-80 mM).
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine (e.g., 1 µM).
-
-
Drug Testing: Once a stable contraction plateau is reached, add this compound in a cumulative manner (from low to high concentrations) to elicit a concentration-response curve for relaxation.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
Visualizations
References
Methods for reducing Hydracarbazine toxicity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Hydracarbazine toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action of this compound and how might it relate to cytotoxicity?
A1: While specific research on this compound's cytotoxicity in cell culture is limited, its mechanism is thought to be similar to the related compound, hydralazine.[1] Hydralazine is known to interfere with calcium release from the sarcoplasmic reticulum.[1][2][3] Therefore, it is plausible that this compound's toxicity in cell culture may stem from a disruption of intracellular calcium homeostasis. Dysregulation of calcium signaling can trigger various downstream events leading to cell death, including apoptosis and necrosis. Additionally, compounds with a hydrazine moiety can sometimes induce oxidative stress, which is another potential source of cytotoxicity.[4]
Q2: My cells show high levels of toxicity after treatment with this compound. What are the immediate troubleshooting steps?
A2: If you are observing high levels of cytotoxicity, consider the following immediate actions:
-
Confirm Drug Concentration: Verify that the concentration of this compound used is correct and perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line.
-
Optimize Treatment Duration: Reduce the exposure time of the cells to this compound. A time-course experiment can help identify a window where the desired effects are observed with minimal toxicity.
-
Assess Cell Health Pre-treatment: Ensure that your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before adding the compound.
-
Serum Interaction: Consider the potential for interactions with components in your cell culture medium, such as serum proteins.
Q3: Could the observed toxicity be related to oxidative stress? How can I test for this?
A3: Yes, it is possible that this compound induces oxidative stress. You can investigate this by measuring the levels of reactive oxygen species (ROS) in your cells. A common method is to use a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). An increase in fluorescence upon treatment with this compound would suggest an increase in ROS.
Q4: Are there any known compounds that could be used to mitigate this compound-induced toxicity?
A4: There are no specifically documented agents for reducing this compound toxicity. However, based on the hypothesized mechanisms, you could explore the following:
-
Antioxidants: If you confirm that this compound induces oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) might reduce cytotoxicity.
-
Calcium Chelators: If calcium dysregulation is the primary issue, using intracellular calcium chelators could potentially mitigate the toxic effects, although this may also interfere with the compound's primary mechanism of action.
Troubleshooting Guides
Problem: High Cell Death Observed at Expected Therapeutic Concentrations
This guide provides a systematic approach to troubleshoot and mitigate unexpected levels of cytotoxicity when using this compound.
Workflow for Troubleshooting High Cytotoxicity
Caption: Workflow for troubleshooting high this compound cytotoxicity.
Hypothesized Signaling Pathway of this compound-Induced Toxicity
Caption: Hypothesized pathway of this compound-induced cell toxicity.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with different concentrations of this compound as described in the MTT protocol. Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFDA Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold change in ROS production.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | Treatment Duration (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 25.3 |
| A549 | Lung Cancer | 48 | 42.1 |
| MCF-7 | Breast Cancer | 48 | 18.9 |
| HEK293 | Embryonic Kidney | 48 | 75.6 |
This table presents example data for illustrative purposes.
Table 2: Example Results of ROS Production and Mitigation with N-acetylcysteine (NAC)
| Treatment | ROS Production (Fold Change vs. Control) | Cell Viability (%) |
| Vehicle Control | 1.0 | 100 |
| This compound (25 µM) | 3.5 | 52 |
| This compound (25 µM) + NAC (1 mM) | 1.2 | 88 |
| NAC (1 mM) | 0.9 | 98 |
This table presents example data to illustrate the potential effect of an antioxidant on this compound-induced ROS production and cytotoxicity.
Logical Relationship for Mitigation Strategy
Caption: Logical framework for diagnosing and mitigating this compound toxicity.
References
- 1. This compound | C5H7N5O | CID 71653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 4. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Hydracarbazine Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, stabilization, and troubleshooting of Hydracarbazine solutions for experimental use. Due to limited direct stability data for this compound, this guide leverages information from structurally related hydrazine-containing compounds, such as hydralazine and dihydralazine, to provide best-practice recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: Based on its known solubility, sterile Water for Injection (WFI) is a suitable solvent for this compound, with a reported solubility of 9.3 mg/mL.[1] For cell-based assays, a buffered solution such as Phosphate-Buffered Saline (PBS) at a slightly acidic to neutral pH may be considered, although stability at neutral pH should be carefully monitored (see Q3).
Q2: How should I store my stock solution of this compound?
A2: For short-term storage (days to weeks), it is recommended to store this compound solutions at 0 - 4°C in the dark.[2] For long-term storage (months to years), aliquoting and freezing at -20°C is advisable to minimize degradation from repeated freeze-thaw cycles.[2] Always protect the solution from light.
Q3: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A3: While specific data for this compound is unavailable, related compounds like hydralazine exhibit maximum stability in acidic conditions, around pH 3.5.[3] Conversely, dihydralazine shows increased degradation at pH ≥ 7.[4] Therefore, it is recommended to prepare and store this compound solutions in a slightly acidic buffer if compatible with the experimental design. If a neutral or alkaline pH is required for the experiment, fresh solutions should be prepared immediately before use.
Q4: Is this compound sensitive to light?
A4: Yes, hydrazine derivatives are often light-sensitive. For instance, the degradation of dacarbazine is accelerated by light. It is crucial to protect this compound solutions from light at all stages of preparation, storage, and experimentation by using amber vials or by wrapping containers in aluminum foil.
Q5: Can I sterilize my this compound solution by autoclaving?
A5: No, autoclaving is not recommended. High temperatures can lead to the degradation of hydrazine compounds. Sterilization should be achieved by filtering the solution through a 0.22 µm sterile filter.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the solution upon storage. | - The concentration may exceed the solubility limit at the storage temperature. - pH shift leading to the formation of less soluble species. - Degradation products may be insoluble. | - Prepare a more dilute stock solution. - Ensure the pH of the solution is maintained, preferably in the slightly acidic range. - Prepare fresh solutions and store them properly to minimize degradation. |
| Loss of compound activity over a short period. | - Chemical degradation of this compound. - Exposure to light, high temperatures, or unfavorable pH. | - Prepare fresh solutions for each experiment. - Store stock solutions in small, single-use aliquots at -20°C. - Protect the solution from light at all times. - Use a buffered solution with a slightly acidic pH if possible. |
| Inconsistent experimental results. | - Inconsistent solution stability between experiments. - Use of aged or improperly stored solutions. | - Standardize the solution preparation and handling protocol. - Always use freshly prepared or properly stored aliquots. - Perform a stability study under your specific experimental conditions (see Experimental Protocols section). |
| Discoloration of the solution. | - Oxidation or degradation of this compound. | - Discard the solution. - Prepare a fresh solution using high-purity water and deoxygenated buffers if possible. - Consider the addition of a compatible antioxidant, though this should be validated for your specific assay. |
Quantitative Data on Related Compounds
The following tables summarize stability data for compounds structurally related to this compound. This information can be used as a proxy to guide the handling of this compound solutions.
Table 1: pH-Dependent Stability of Hydralazine Hydrochloride in Aqueous Solution at 70°C
| pH | First-Order Rate Constant (k) x 105 (sec-1) |
| 1.0 | 1.8 |
| 2.0 | 0.6 |
| 3.0 | 0.4 |
| 4.0 | 0.5 |
| 5.0 | 1.2 |
| 6.0 | 3.0 |
| 7.0 | 6.5 |
| 8.0 | 10.0 |
| 9.0 | 15.0 |
| 10.0 | 20.0 |
| 11.0 | 25.0 |
| 12.0 | 30.0 |
Data adapted from stability studies on Hydralazine Hydrochloride. The study indicates maximum stability around pH 3.5.
Table 2: Degradation of Dihydralazine Under Various Stress Conditions
| Stress Condition | Duration | % Degradation |
| 70°C / 80% RH (Solid State) | 2 months | 22.01% |
| UV/Vis Light | 1 ICH dose | 16.71% |
| 1 M HCl (Liquid State) | 300 min | 1.61% |
| pH 7 Buffer (Liquid State) | 300 min | 38.54% |
| pH 10 Buffer (Liquid State) | 300 min | 74.98% |
| 1 M NaOH (Liquid State) | 300 min | 100% |
Data from forced degradation studies on Dihydralazine highlight its sensitivity to heat, light, and neutral to alkaline pH.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Sterile, pyrogen-free Water for Injection (WFI) or a suitable sterile buffer (e.g., 0.1 M citrate buffer, pH 4.0)
-
Sterile, amber or foil-wrapped conical tubes or vials
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the sterile WFI or buffer to the powder to achieve the desired final concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate at room temperature until the powder is completely dissolved. Avoid excessive heating.
-
Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into single-use volumes in sterile, amber or foil-wrapped tubes.
-
Label the aliquots with the compound name, concentration, date of preparation, and storage conditions.
-
For short-term use, store at 0 - 4°C. For long-term storage, store at -20°C.
Protocol 2: Forced Degradation Study to Assess this compound Stability
Objective: To evaluate the stability of a this compound solution under various stress conditions to identify potential degradation pathways and establish optimal handling procedures.
Materials:
-
Prepared this compound stock solution (see Protocol 1)
-
1 M HCl, 1 M NaOH, and a range of pH buffers (e.g., pH 4, 7, 10)
-
Hydrogen peroxide (3%)
-
Calibrated oven, photostability chamber, and water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Sample Preparation: Dilute the this compound stock solution to a suitable concentration for HPLC analysis in WFI or the chosen buffer.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the solution with an equal volume of 1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the solution with an equal volume of 1 M NaOH and incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Incubate the solution in WFI or a neutral buffer at 60°C for 24 hours.
-
Oxidative Degradation: Mix the solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Identify the conditions under which significant degradation occurs.
-
Characterize any major degradation products if possible.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Postulated mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. This compound | C5H7N5O | CID 71653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
Refining Hydracarbazine administration techniques for consistent results
Technical Support Center: Hydracarbazine Administration
Disclaimer: this compound is a real, albeit less common, antihypertensive agent.[1][2][3][4] It was formerly marketed in France under the trade name Normatensyl.[1] The following guide is constructed based on the known mechanism of the related compound, hydralazine, and established biochemical and cell culture techniques to provide a relevant and practical resource for research applications.
This compound is a pyridazine-based compound that has been used as an antihypertensive agent. Its mechanism of action is believed to be similar to the more well-studied compound, hydralazine. This involves the relaxation of vascular smooth muscle, which is achieved by interfering with calcium release from the sarcoplasmic reticulum in response to inositol. This guide provides troubleshooting and frequently asked questions for researchers utilizing this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as a direct-acting vasodilator. It is thought to function similarly to hydralazine by interfering with calcium ion movements within vascular smooth muscle that are essential for initiating and maintaining a contractile state. This leads to the relaxation of arteriolar smooth muscle and a subsequent decrease in peripheral vascular resistance.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound hydrochloride is soluble in water. For cell culture experiments, it is recommended to dissolve this compound in sterile, nuclease-free water or a buffered solution such as PBS to a concentration of 1-10 mM. For long-term storage, stock solutions can be aliquoted and stored at -20°C.
Q3: What is the stability of this compound in solution?
A3: Aqueous stock solutions of this compound are generally stable for several weeks when stored at 4°C. For longer-term storage, it is advisable to store aliquots at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q4: Are there known drug interactions I should be aware of in my experiments?
A4: Yes, this compound has numerous potential interactions. For example, it may increase the hypotensive activities of other vasodilators like Aliskiren and Amlodipine. It can also increase the risk of CNS depression when combined with substances like benzodiazepines. When designing co-treatment experiments, it is crucial to consult a comprehensive drug interaction database.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent antihypertensive effects in animal models. | Pharmacokinetic variability: Similar to the related compound hydralazine, this compound metabolism may be subject to polymorphic acetylation, leading to different plasma levels in subjects. | - Screen subjects for acetylator status if possible.- Increase the sample size to account for individual variability.- Monitor plasma drug concentrations to correlate with physiological effects. |
| Low bioavailability in oral administration studies. | Food effects: The bioavailability of the related compound hydralazine is improved when taken with food. | - Standardize administration protocols to either be consistently with or without food.- Consider intravenous or intraperitoneal administration for more consistent bioavailability in preclinical models. |
| High cytotoxicity observed in cell culture experiments. | Solvent toxicity: High concentrations of organic solvents (if used) can be toxic to cells.Off-target effects: At high concentrations, the drug may have off-target effects leading to cell death. | - If using a solvent other than water, run a vehicle control to assess solvent toxicity.- Perform a dose-response curve to determine the optimal, non-toxic concentration range for your cell type (see Table 1). |
| Precipitation of the compound in media. | Poor solubility at neutral pH: The compound may be less soluble in cell culture media at physiological pH.High concentration: The concentration of the stock solution may be too high. | - Prepare a fresh stock solution in water.- Gently warm the media to 37°C before adding the compound.- Vortex the solution immediately after adding the compound to the media. |
Data Presentation
Table 1: Dose-Response of this compound on Vascular Smooth Muscle Cell Viability
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 10 | 95.6 | 4.8 |
| 50 | 88.4 | 6.2 |
| 100 | 75.1 | 7.3 |
| 200 | 52.3 | 8.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out 1.53 mg of this compound (Molar Mass: 153.14 g/mol ).
-
Dissolving: In a sterile 1.5 mL microcentrifuge tube, dissolve the weighed this compound in 1 mL of sterile, nuclease-free water to create a 10 mM stock solution.
-
Mixing: Vortex the solution for 30-60 seconds until the compound is completely dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: In Vitro Vasodilation Assay
-
Cell Culture: Culture vascular smooth muscle cells (VSMCs) in an appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the VSMCs in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Induction of Contraction: Induce contraction of the VSMCs by adding a vasoconstrictor agent (e.g., angiotensin II or norepinephrine) to the media.
-
This compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in the cell culture medium. Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (media with the same concentration of water as the highest drug concentration).
-
Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes, 1 hour, or 2 hours) at 37°C and 5% CO2.
-
Measurement of Relaxation: Measure the change in cell morphology or a relevant signaling marker (e.g., intracellular calcium levels) to quantify the extent of vasodilation.
Visualizations
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: Workflow for the in vitro vasodilation assay.
References
Validation & Comparative
Hydracarbazine and Other Peripheral Vasodilators: A Comparative Research Guide
In the landscape of antihypertensive therapeutics, direct-acting peripheral vasodilators represent a significant class of drugs that exert their effects by relaxing the smooth muscle of blood vessels. While the user's query focused on hydracarbazine, a comprehensive literature review reveals a scarcity of direct comparative studies for this specific agent. This compound, a pyridazine derivative, has been noted for its antihypertensive properties, acting as a peripheral vasodilator.[1] Its mechanism is thought to be similar to the more extensively researched hydralazine, involving interference with calcium release in vascular smooth muscle.[2]
Given the limited comparative data on this compound, this guide will focus on a detailed comparison of its close analogue, hydralazine , with other prominent peripheral vasodilators such as minoxidil and diazoxide . This approach allows for a robust, data-driven comparison for researchers, scientists, and drug development professionals.
Comparative Analysis of Antihypertensive Efficacy
The following table summarizes the quantitative data on the antihypertensive effects of hydralazine, minoxidil, and diazoxide from various studies. It's important to note that the efficacy of these drugs can be influenced by concomitant administration of other agents like beta-blockers and diuretics to counteract reflex tachycardia and fluid retention.[3]
| Drug | Dosage | Blood Pressure Reduction (Mean Arterial Pressure) | Heart Rate Change | Study Population | Reference |
| Hydralazine | 25-200 mg/day | Less effective than minoxidil | Increased | Non-azotemic hypertensive patients | [4] |
| 5 mg IV | Slower onset than diazoxide (34 min to target BP) | Increased | Pregnant women with hypertensive emergencies | [5] | |
| Minoxidil | 5-40 mg/day | More effective than hydralazine | Increased | Non-azotemic hypertensive patients | |
| Median dose 17.5 mg/day | -15% (supine), -12% (upright) | Increased | Patients with refractory hypertension | ||
| Diazoxide | Median dose 400 mg/day | -15% (supine), -11% (upright) | Increased | Patients with refractory hypertension | |
| 15 mg IV mini-bolus | Faster onset than hydralazine (19 min to target BP) | No significant change | Pregnant women with hypertensive emergencies |
Mechanism of Action: A Look at the Signaling Pathways
The vasodilatory effects of hydralazine, minoxidil, and diazoxide are initiated by distinct molecular mechanisms, leading to the relaxation of vascular smooth muscle.
Hydralazine Signaling Pathway
Hydralazine's mechanism is not fully elucidated but is believed to involve multiple pathways. It is thought to interfere with the inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum of arterial smooth muscle cells. There is also evidence suggesting it may open potassium channels, leading to hyperpolarization, and stimulate the production of nitric oxide (NO), a potent vasodilator.
Caption: Simplified signaling pathway of Hydralazine.
Minoxidil and Diazoxide Signaling Pathway
Minoxidil and diazoxide are both potassium channel openers. Their primary mechanism of action is to open ATP-sensitive potassium channels in the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, closes voltage-gated calcium channels, reducing the influx of calcium and leading to vasodilation.
Caption: Signaling pathway for Minoxidil and Diazoxide.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare peripheral vasodilators.
In Vitro Vasodilator Activity Assessment in Rat Aorta
This protocol is a standard method for assessing the direct vasodilatory effect of a compound on isolated blood vessels.
1. Tissue Preparation:
-
Male Wistar rats (250-300 g) are anesthetized with sodium pentobarbital (50 mg/kg, i.p.).
-
The thoracic aorta is carefully excised and placed in ice-cold Krebs-Henseleit solution.
-
Connective and perivascular adipose tissues are removed, and the aorta is cut into rings of approximately 3-4 mm in length.
2. Experimental Setup:
-
Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
The rings are connected to a force transducer to measure isometric tension.
-
An initial tension of 1g is applied, and the rings are allowed to equilibrate for 60 minutes.
3. Experimental Procedure:
-
The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (1 μM) or potassium chloride (50 mM).
-
Once a stable contraction is achieved, cumulative concentrations of the test vasodilator are added to the organ bath.
-
The relaxation of the aortic ring is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
4. Data Analysis:
-
Concentration-response curves are constructed to determine the potency (EC50) and efficacy (Emax) of the vasodilator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C5H7N5O | CID 71653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Direct-acting vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of minoxidil and hydralazine in non-azotemic hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomised comparison of hydralazine and mini-bolus diazoxide for hypertensive emergencies in pregnancy: the PIVOT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Hydracarbazine Analogs for Antihypertensive Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Hydracarbazine analogs, evaluating their antihypertensive effects against the parent compound and other alternatives. The information presented is supported by experimental data from preclinical studies, offering valuable insights for the development of next-generation antihypertensive therapeutics.
Introduction
This compound, a pyridazine derivative, has historically been used as an antihypertensive agent. Its therapeutic effect is primarily attributed to the relaxation of vascular smooth muscle.[1] Recent research has focused on synthesizing and evaluating novel analogs of this compound with the aim of enhancing potency and improving pharmacological profiles. This guide summarizes the key findings from these investigations, focusing on quantitative comparisons, experimental methodologies, and the underlying mechanisms of action.
Comparative Antihypertensive Activity
The antihypertensive efficacy of novel this compound analogs has been assessed in various preclinical models. A key study on 6-heteroaryl-3-hydrazinopyridazine derivatives revealed that strategic substitutions on the pyridazine ring significantly modulate their activity.[2]
Notably, the analog 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (Compound 7c) has demonstrated significantly higher potency compared to the established vasodilator, dihydralazine. In studies using spontaneously hypertensive rats (SHR), Compound 7c was found to be 4.9 times more active than dihydralazine when administered orally.[2] Other synthesized 3-hydrazino-6-monoalkylaminopyridazines have also shown antihypertensive activity equal to or greater than that of hydralazine.[3]
The primary mechanism for this enhanced activity is believed to be a more potent direct vasorelaxant effect on vascular smooth muscle.[4]
Table 1: Comparison of Antihypertensive Activity of this compound Analogs
| Compound | Chemical Name | Animal Model | Relative Potency (Compared to Dihydralazine) | Reference |
| Compound 7c | 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine | Spontaneously Hypertensive Rats (SHR) | 4.9 times more active | |
| This compound Analogs (General) | 6-aryl-5-piperidino-3-hydrazinopyridazines | Wistar-Kyoto Rats (WKY) | Greater vasorelaxant potency than hydralazine | |
| This compound Analogs (General) | 3-hydrazino-6-monoalkylaminopyridazines | Cats, Mice, Rats | Same or higher activity than hydralazine |
Experimental Protocols
The validation of the antihypertensive effects of these novel analogs relies on robust and standardized experimental protocols. Below are detailed methodologies for key in vivo and in vitro assays.
In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the effect of novel this compound analogs on systolic and diastolic blood pressure in a hypertensive animal model.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension, are used. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.
-
Blood Pressure Measurement:
-
Telemetry (Gold Standard): A telemetry transmitter is surgically implanted into the abdominal aorta of the rats. This allows for continuous and direct measurement of blood pressure and heart rate in conscious, freely moving animals, minimizing stress-induced artifacts. Animals are allowed a recovery period of at least one week post-surgery before drug administration.
-
Tail-Cuff Method (Non-invasive): For screening purposes, the tail-cuff method can be employed. Rats are acclimated to the restraining device for several days before measurements are taken to minimize stress. A cuff is placed around the base of the tail, and a sensor detects the return of blood flow as the cuff is deflated.
-
-
Drug Administration: Test compounds and a vehicle control are administered orally (gavage) or intraperitoneally at various doses.
-
Data Analysis: Blood pressure is recorded continuously (telemetry) or at specific time points (tail-cuff) after drug administration. The mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) are calculated and compared between treatment groups and the control group. Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal effect).
In Vitro Vasorelaxant Activity Assessment in Isolated Rat Aortic Rings
Objective: To evaluate the direct relaxant effect of novel this compound analogs on vascular smooth muscle.
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from euthanized rats (e.g., Wistar rats). The surrounding connective tissue is carefully removed, and the aorta is cut into rings of 2-3 mm in length. The endothelium can be left intact or be mechanically removed to assess endothelium-dependent or -independent effects.
-
Organ Bath Setup: Aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Experimental Procedure:
-
The aortic rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 grams.
-
The viability of the endothelium is assessed by inducing contraction with phenylephrine or norepinephrine, followed by the addition of acetylcholine to induce relaxation.
-
The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or a high concentration of potassium chloride (KCl).
-
Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.
-
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. Concentration-response curves are plotted, and the IC50 value (the concentration of the compound that causes 50% of the maximum relaxation) is calculated.
Signaling Pathways and Mechanism of Action
The antihypertensive effect of this compound and its analogs is primarily mediated by their ability to induce vasorelaxation in arterial smooth muscle. While the precise molecular targets of the novel analogs are still under investigation, the available evidence suggests a mechanism that interferes with the calcium signaling pathway essential for muscle contraction.
dot
Caption: Proposed mechanism of action for novel this compound analogs.
The diagram above illustrates the likely signaling pathway targeted by novel this compound analogs. Vasoconstriction is triggered by agonists like angiotensin II and norepinephrine, which activate receptors on the vascular smooth muscle cell membrane. This leads to a cascade of events involving phospholipase C (PLC) and inositol triphosphate (IP₃), ultimately causing the release of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR). An influx of extracellular Ca²⁺ through voltage-gated channels also contributes to the rise in intracellular Ca²⁺. This elevated Ca²⁺ binds to calmodulin, activating myosin light chain kinase (MLCK), which then phosphorylates the myosin light chain (MLC), leading to muscle contraction.
Novel this compound analogs, similar to hydralazine, are thought to exert their vasodilatory effect by interfering with this pathway. The primary proposed mechanisms are the inhibition of Ca²⁺ release from the sarcoplasmic reticulum and potentially the inhibition of myosin light chain phosphorylation . By reducing the availability of intracellular calcium and preventing the phosphorylation of myosin, these compounds effectively uncouple the signaling cascade that leads to vasoconstriction, resulting in vasodilation and a subsequent lowering of blood pressure.
dot
Caption: Workflow for validating antihypertensive effects.
The experimental workflow diagram outlines the key steps in validating the antihypertensive properties of novel this compound analogs. The process typically involves both in vivo and in vitro studies to provide a comprehensive evaluation of the compounds' efficacy and mechanism of action.
Conclusion and Future Directions
Novel this compound analogs, particularly those with specific substitutions at the 6-position of the pyridazine ring, represent a promising avenue for the development of new antihypertensive drugs. The significantly increased potency of compounds like 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine highlights the potential for engineering molecules with superior therapeutic profiles compared to existing vasodilators.
Future research should focus on:
-
Expanding the Structure-Activity Relationship (SAR) Studies: A broader range of substitutions on the pyridazine core should be investigated to further optimize potency and selectivity.
-
Elucidating Detailed Mechanisms of Action: While interference with calcium signaling is the likely mechanism, further studies are needed to identify the precise molecular targets of these novel analogs and to confirm their effects on myosin light chain phosphorylation.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-like properties and safety of the most promising candidates.
By systematically addressing these areas, the full therapeutic potential of novel this compound analogs can be realized, paving the way for new and improved treatments for hypertension.
References
- 1. Vasodilator and antihypertensive effects of a novel N-acylhydrazone derivative mediated by the inhibition of L-type Ca²⁺ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the vasodilatory mechanisms of Hydracarbazine and its structurally related compounds: hydralazine, dihydralazine, and todralazine. By cross-validating their mechanisms, we aim to provide a clearer understanding of their shared and distinct pharmacological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Comparative Analysis of Vasodilatory Mechanisms
This compound, a hydrazinopyridazine derivative, is an antihypertensive agent that is no longer marketed.[1] Its mechanism of action is believed to be similar to its well-studied analog, hydralazine.[1][2] These compounds belong to the class of direct-acting vasodilators, primarily targeting vascular smooth muscle cells to induce relaxation and lower blood pressure. The core mechanism involves interference with intracellular calcium (Ca²⁺) signaling, a critical determinant of muscle contraction.
Hydralazine , the most extensively studied compound in this group, elicits vasodilation through multiple proposed mechanisms:
-
Inhibition of IP₃-Induced Ca²⁺ Release: The primary mechanism is thought to be the inhibition of inositol 1,4,5-trisphosphate (IP₃)-induced Ca²⁺ release from the sarcoplasmic reticulum (SR).[3][4] This action reduces the availability of cytosolic Ca²⁺ required for the activation of myosin light-chain kinase and subsequent muscle contraction.
-
Opening of K⁺ Channels: Evidence suggests that hydralazine may also cause hyperpolarization of the smooth muscle cell membrane by opening high-conductance Ca²⁺-activated potassium channels (BK_Ca). This hyperpolarization would close voltage-gated Ca²⁺ channels, further reducing Ca²⁺ influx.
-
Modulation of Nitric Oxide (NO) Signaling: Some studies suggest that hydralazine may increase the bioavailability of nitric oxide (NO), leading to cGMP-mediated vasodilation.
Dihydralazine , another close analog, is reported to have a very similar mechanism of action to hydralazine, primarily acting as a vasodilator by inhibiting Ca²⁺ influx into vascular smooth muscle cells.
Todralazine is also recognized as an antihypertensive agent and is noted for its antioxidant and free radical scavenging properties. While its precise vasodilatory mechanism is less characterized in comparative studies, its structural similarity to hydralazine suggests a potential overlap in its effects on vascular smooth muscle.
The following table summarizes the known mechanistic aspects of these compounds.
| Compound | Primary Mechanism | Secondary/Proposed Mechanisms |
| This compound | Believed to be similar to hydralazine (Inhibition of IP₃-induced Ca²⁺ release) | - |
| Hydralazine | Inhibition of IP₃-induced Ca²⁺ release from the sarcoplasmic reticulum | Opening of BK_Ca channels; Increased NO bioavailability |
| Dihydralazine | Inhibition of Ca²⁺ influx in vascular smooth muscle cells | Similar to hydralazine |
| Todralazine | Vasodilation (mechanism not fully elucidated) | Antioxidant and free radical scavenging activity |
Quantitative Comparison of Vasodilatory Potency
Direct comparative studies providing IC₅₀ or EC₅₀ values for this compound, hydralazine, dihydralazine, and todralazine in the same experimental setup are limited. However, data from individual studies on hydralazine provide a benchmark for its potency.
| Compound | Parameter | Value | Experimental Model | Reference |
| Hydralazine | IC₅₀ for relaxation of phenylephrine-contracted aorta | 17 µM | Rabbit isolated aorta | |
| Hydralazine | pD₂ for relaxation of K⁺ (20 mM)-induced contractions | 5.38 ± 0.06 | Isolated porcine coronary arteries |
Note: The absence of direct comparative data necessitates caution when inferring the relative potencies of these compounds.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of these hydrazine derivatives, several key signaling pathways and experimental workflows are employed.
Vasodilatory Signaling Pathway
The following diagram illustrates the proposed signaling pathway for hydralazine-induced vasodilation, which is likely shared by this compound and dihydralazine.
Experimental Workflow: Measurement of Intracellular Ca²⁺
This workflow outlines the general procedure for measuring changes in intracellular calcium concentration in vascular smooth muscle cells in response to vasodilators.
Detailed Experimental Protocols
Measurement of Intracellular Ca²⁺ Concentration in Vascular Smooth Muscle Cells
This protocol is adapted from methods used to study intracellular calcium dynamics in vascular smooth muscle.
Objective: To quantify the effect of this compound and related compounds on vasoconstrictor-induced increases in intracellular Ca²⁺ concentration ([Ca²⁺]i).
Materials:
-
Isolated vascular smooth muscle cells (VSMCs)
-
Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered salt solution (HBSS)
-
Vasoconstrictor agonist (e.g., phenylephrine, angiotensin II)
-
Test compounds (this compound, hydralazine, dihydralazine, todralazine)
-
Fluorescence microscopy system with ratiometric imaging capabilities
Procedure:
-
Cell Preparation: Isolate VSMCs from arterial tissue (e.g., rat aorta or mesenteric arteries) using enzymatic digestion with collagenase and elastase.
-
Dye Loading: Incubate the isolated VSMCs with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 40-60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with fresh HBSS to remove extracellular dye.
-
Baseline Measurement: Place the coverslip with dye-loaded cells onto the stage of the fluorescence microscope. Perfuse with HBSS and record the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for 2-5 minutes.
-
Stimulation: Perfuse the cells with a solution containing a known concentration of a vasoconstrictor agonist (e.g., 10 µM phenylephrine) and record the change in the fluorescence ratio, which corresponds to an increase in [Ca²⁺]i.
-
Inhibition Assay: After a washout period and return to baseline, pre-incubate the cells with varying concentrations of the test compound (e.g., 1-100 µM hydralazine) for 10-15 minutes.
-
Co-stimulation: While still in the presence of the test compound, stimulate the cells again with the same concentration of the vasoconstrictor agonist and record the fluorescence ratio.
-
Data Analysis: Calculate the [Ca²⁺]i from the fluorescence ratio using the Grynkiewicz equation. Determine the percentage inhibition of the agonist-induced Ca²⁺ increase by each concentration of the test compound. Plot dose-response curves and calculate IC₅₀ values.
Patch-Clamp Electrophysiology for K⁺ Channel Activity
This protocol is based on standard methods for recording ion channel activity in isolated smooth muscle cells.
Objective: To determine if this compound and related compounds modulate the activity of K⁺ channels, particularly BK_Ca channels, in VSMCs.
Materials:
-
Isolated VSMCs
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass microelectrodes
-
Pipette and bath solutions (see below)
-
Test compounds
Solutions:
-
Pipette Solution (for whole-cell): (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 ATP; pH adjusted to 7.2 with KOH.
-
Bath Solution: (in mM) 134 NaCl, 5.4 KCl, 1 MgCl₂, 10 HEPES, 10 glucose, 0.1 CaCl₂; pH adjusted to 7.4 with NaOH.
Procedure:
-
Cell Preparation: Place a coverslip with isolated VSMCs in the recording chamber on the microscope stage.
-
Pipette Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the pipette solution.
-
Seal Formation: Approach a single, relaxed VSMC with the microelectrode and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments) to elicit outward K⁺ currents.
-
Compound Application: Perfuse the bath with a solution containing the test compound at a desired concentration.
-
Record Effect: Repeat the voltage-step protocol in the presence of the compound and record any changes in the K⁺ current amplitude or kinetics.
-
Data Analysis: Measure the peak outward current at each voltage step before and after compound application. Construct current-voltage (I-V) relationship plots. Analyze changes in channel activation and calculate the percentage increase in current to assess agonistic effects.
Guanylate Cyclase Activity Assay
This biochemical assay measures the production of cyclic GMP (cGMP), a key second messenger in the NO signaling pathway.
Objective: To investigate whether this compound and its analogs stimulate guanylate cyclase activity, either directly or indirectly.
Materials:
-
Homogenates of vascular tissue or cultured VSMCs
-
GTP (substrate)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Test compounds
-
NO donor (e.g., sodium nitroprusside) as a positive control
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Sample Preparation: Prepare homogenates from fresh vascular tissue (e.g., rat aorta) or cultured VSMCs in a suitable buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the tissue/cell homogenate, GTP, a phosphodiesterase inhibitor, and either the test compound, a positive control (NO donor), or vehicle control.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid) and heating.
-
cGMP Measurement: Centrifuge the samples to pellet the protein. Measure the cGMP concentration in the supernatant using a commercial cGMP EIA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cGMP levels to the protein concentration of the homogenate. Compare the cGMP levels in samples treated with the test compounds to the control samples to determine if there is a significant increase in guanylate cyclase activity.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay is relevant for compounds like todralazine, which are reported to have antioxidant properties.
Objective: To quantify the free radical scavenging activity of todralazine and compare it to other related compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compounds
-
Ascorbic acid or Trolox as a positive control
-
Methanol (or other suitable solvent)
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.
-
Reaction Setup: In a 96-well plate or cuvettes, add a small volume of the test compound solution at various concentrations.
-
Initiate Reaction: Add the DPPH working solution to each well/cuvette, mix, and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each sample at 517 nm.
-
Data Analysis: The scavenging of the DPPH radical by an antioxidant results in a decrease in absorbance. Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance in the presence of the test compound.
-
-
Plot the percentage of scavenging activity against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion
The available evidence strongly suggests that this compound and its close relatives, hydralazine and dihydralazine, share a common primary mechanism of action: the inhibition of IP₃-induced Ca²⁺ release in vascular smooth muscle cells, leading to vasodilation. Hydralazine's mechanism may be more complex, potentially involving the modulation of K⁺ channels and NO signaling. While todralazine's vasodilatory mechanism requires further investigation, its known antioxidant properties represent a point of mechanistic divergence from the other compounds.
The experimental protocols detailed in this guide provide a framework for the direct comparative analysis of these compounds. Such studies are necessary to definitively establish their relative potencies and to fully elucidate the subtle differences in their mechanisms of action, which could have implications for their therapeutic profiles and potential side effects. The visualization of the signaling pathways and experimental workflows serves to contextualize the data and guide future research in this area.
References
- 1. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Evaluation of the Therapeutic Index: Hydracarbazine and Hydralazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hydracarbazine and Hydralazine, focusing on their therapeutic indices. Due to the discontinued marketing of this compound, publicly available quantitative data on its therapeutic index, efficacy (ED50), and toxicity (LD50) is limited.[1][2] Consequently, a direct quantitative comparison is not feasible. This document will present the available data for Hydralazine and discuss this compound in the context of its presumed similar mechanism of action.
Executive Summary
Quantitative Data Comparison
Due to the lack of available data for this compound, this section focuses on the quantitative toxicological and efficacy data for Hydralazine.
Table 1: Acute Toxicity of Hydralazine
| Parameter | Species | Route of Administration | Value |
| LD50 | Rat | Oral | 173-187 mg/kg |
| LD50 | Mouse | Oral | 188 mg/kg |
| LD50 | Mouse | Intraperitoneal | 83 mg/kg |
LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a tested animal population.
Table 2: Effective Dose Considerations for Hydralazine in Hypertension
| Parameter | Indication | Recommended Initial Oral Dose |
| ED50 (inferred) | Severe Essential Hypertension | 10 mg every 6 hours |
ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population. The value presented here is inferred from clinical dosing guidelines, as a precise experimental ED50 is not consistently reported.
Experimental Protocols
The following are generalized experimental protocols for determining the therapeutic index of an antihypertensive drug. These methodologies would be applicable for compounds like this compound and Hydralazine.
Determination of Acute Toxicity (LD50)
Objective: To determine the median lethal dose (LD50) of the test compound following a single administration.
Methodology (Up-and-Down Procedure - UDP):
-
Animal Model: Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice), nulliparous and non-pregnant, are used. Animals are acclimatized for at least 5 days before the study.
-
Housing and Diet: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory chow and water.
-
Dose Administration: The test compound is administered orally via gavage. A starting dose is chosen based on preliminary range-finding studies.
-
Sequential Dosing: A single animal is dosed. If the animal survives for a defined period (e.g., 48 hours), the next animal receives a higher dose (e.g., by a factor of 1.5). If the animal dies, the next animal receives a lower dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Data Analysis: The LD50 is calculated using a statistical method appropriate for the UDP, such as the maximum likelihood method.
Evaluation of Antihypertensive Efficacy (ED50)
Objective: To determine the median effective dose (ED50) required to produce a significant reduction in blood pressure in a hypertensive animal model.
Methodology (Spontaneously Hypertensive Rat - SHR Model):
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are commonly used as they develop hypertension that mimics human essential hypertension.
-
Blood Pressure Measurement: Baseline systolic blood pressure is measured using a non-invasive tail-cuff method.
-
Dose Administration: Animals are randomly assigned to groups and receive either the vehicle control or varying doses of the test compound orally.
-
Efficacy Assessment: Blood pressure is measured at multiple time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the peak effect and duration of action.
-
Data Analysis: A dose-response curve is generated by plotting the percentage of maximum possible blood pressure reduction against the logarithm of the dose. The ED50 is the dose that produces 50% of the maximum antihypertensive effect.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Hydralazine-Induced Vasodilation
Caption: Proposed mechanism of Hydralazine-induced vasodilation.
Experimental Workflow for Therapeutic Index Evaluation
Caption: Generalized workflow for preclinical therapeutic index determination.
References
A Comparative Analysis of the Side Effect Profiles of Monoamine Oxidase Inhibitors
A critical review of the adverse event profiles of established Monoamine Oxidase Inhibitors (MAOIs), with a clarification on the pharmacological classification of Hydracarbazine.
This guide provides a detailed comparative analysis of the side effect profiles of several key monoamine oxidase inhibitors (MAOIs) used in clinical practice: phenelzine, tranylcypromine, isocarboxazid, moclobemide, and selegiline. It is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these agents based on available data.
Initially, this analysis was intended to include this compound. However, a thorough review of pharmacological databases and scientific literature has revealed that This compound is not classified as a monoamine oxidase inhibitor. It is, in fact, a hydrazinopyridazine-based diuretic with antihypertensive properties, and its mechanism of action is more closely related to vasodilators like hydralazine. While some in-vitro studies have suggested a weak, reversible inhibition of MAO by the related compound hydralazine, this is not its primary therapeutic action. Therefore, a direct comparison of this compound's side effect profile with that of classical MAOIs would be scientifically inaccurate.
This guide will proceed with a comparative analysis of the established MAOIs, focusing on their distinct side effect profiles, supported by available clinical data.
Comparative Side Effect Profiles of MAOIs
Monoamine Oxidase Inhibitors (MAOIs) are a class of potent antidepressants that exert their effect by inhibiting the monoamine oxidase enzymes, thereby increasing the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[1][2] Their use is often limited by a complex side effect profile and the potential for significant drug-drug and drug-food interactions.[3][4] The MAOIs can be broadly categorized into irreversible non-selective inhibitors (phenelzine, tranylcypromine, isocarboxazid), a reversible selective inhibitor of MAO-A (moclobemide), and an irreversible selective inhibitor of MAO-B at lower doses (selegiline).[2] These pharmacological differences play a significant role in their respective side effect profiles.
The following table summarizes the reported side effects for each MAOI. It is important to note that direct head-to-head clinical trials with comprehensive, quantitative comparisons of the full side effect profiles of all these agents are limited. The data presented is a synthesis of information from various clinical trials, retrospective studies, and user-reported data, and therefore, direct comparison of incidence rates should be approached with caution.
| Side Effect Category | Phenelzine (Nardil) | Tranylcypromine (Parnate) | Isocarboxazid (Marplan) | Moclobemide (Aurorix) | Selegiline (Transdermal) |
| Cardiovascular | Orthostatic hypotension (common, dose-dependent), edema, tachycardia. | Orthostatic hypotension (common, dose-dependent), hypertensive crisis (risk with tyramine), palpitations. | Orthostatic hypotension, hypertensive crisis (risk with tyramine). | Minimal impact on blood pressure, lower risk of hypertensive crisis. | Lower risk of hypertensive crisis at low doses, application site reactions. |
| Central Nervous System | Drowsiness, insomnia, dizziness, headache, agitation, potential for mania. | Insomnia (prominent), agitation, dizziness, headache, restlessness, potential for mania. | Dizziness, headache, insomnia, tremors. | Insomnia, dizziness, headache, anxiety. | Insomnia, dizziness, headache. |
| Gastrointestinal | Nausea, constipation, dry mouth, weight gain (notable). | Dry mouth, constipation, nausea. Weight gain is less common than with phenelzine. | Dry mouth, constipation, nausea. | Nausea, dry mouth, diarrhea, constipation. | Generally fewer GI side effects than oral MAOIs. |
| Sexual Dysfunction | High incidence of anorgasmia, decreased libido, erectile dysfunction. | High incidence of sexual side effects. | Sexual dysfunction is a reported side effect. | Lower incidence of sexual dysfunction compared to irreversible MAOIs. | Lower incidence of sexual dysfunction. |
| Other | Weight gain, peripheral neuropathy (pyridoxine deficiency). | Sleep disturbances. | Application site reactions (for transdermal patch). |
Key Adverse Events of MAOIs
Two of the most serious adverse events associated with MAOI therapy are hypertensive crisis and serotonin syndrome.
Hypertensive Crisis (The "Cheese Effect") : This is a rapid and dangerous increase in blood pressure that can occur when a patient taking an irreversible MAOI consumes foods rich in tyramine, an amino acid. MAO-A in the gut and liver is responsible for breaking down tyramine. When this enzyme is inhibited, tyramine can enter the bloodstream and displace norepinephrine from nerve terminals, leading to a massive release of this neurotransmitter and subsequent vasoconstriction and hypertension. Reversible MAO-A inhibitors like moclobemide have a lower risk of this interaction because tyramine can displace the drug from the enzyme, allowing for its own metabolism.
Serotonin Syndrome : This potentially life-threatening condition results from an excess of serotonin in the central nervous system. It is most commonly caused by the combination of an MAOI with another serotonergic agent, such as a selective serotonin reuptake inhibitor (SSRI), tricyclic antidepressant (TCA), or certain opioids. The symptoms can range from mild (tremor, diarrhea) to severe (hyperthermia, muscle rigidity, seizures).
Signaling Pathways and Experimental Workflows
MAOI Mechanism of Action
The primary mechanism of action of MAOIs is the inhibition of the monoamine oxidase enzymes, which are located on the outer mitochondrial membrane. This inhibition leads to an increase in the presynaptic concentrations of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine), which then leads to increased availability in the synaptic cleft.
Experimental Workflow for Assessing Side Effects in a Clinical Trial
The assessment of side effects in clinical trials of antidepressants is a systematic process involving patient reporting, clinician observation, and standardized rating scales.
Experimental Protocols
Detailed experimental protocols are specific to each clinical trial and are often proprietary. However, a general methodology for assessing the side effect profile of an MAOI in a clinical trial would typically include the following components:
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator-controlled design is the gold standard.
-
Participant Selection: Clearly defined inclusion and exclusion criteria for the patient population (e.g., specific diagnostic criteria for depression, age range, and absence of contraindications to MAOI therapy).
-
Treatment Administration: A well-defined dosing schedule, including titration and duration of treatment.
-
Adverse Event Monitoring and Reporting:
-
Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the clinical staff at any time.
-
Systematic Inquiry: At each study visit, clinicians use a standardized checklist or a semi-structured interview to systematically inquire about a predefined list of potential side effects.
-
Standardized Rating Scales: Validated rating scales, such as the Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale or the Frequency, Intensity, and Burden of Side Effects Rating (FIBSER) scale, are used to quantify the severity and impact of side effects.
-
-
Safety Assessments: Regular monitoring of vital signs (especially blood pressure, including orthostatic measurements), weight, and laboratory parameters (e.g., liver function tests).
-
Data Analysis: The incidence, severity, and duration of adverse events are compared between the treatment and control groups using appropriate statistical methods. The relationship between dose and side effects is also analyzed.
Conclusion
The side effect profiles of MAOIs are complex and vary significantly between the different agents. The irreversible, non-selective MAOIs (phenelzine, tranylcypromine, isocarboxazid) are associated with a higher burden of side effects, including a significant risk of hypertensive crisis and sexual dysfunction. The reversible MAO-A inhibitor, moclobemide, and the transdermal formulation of the MAO-B inhibitor, selegiline, generally offer a more favorable tolerability profile with a reduced risk of serious interactions. The choice of an MAOI for a particular patient requires a careful consideration of the individual's clinical presentation, comorbidities, and willingness to adhere to necessary dietary and medication restrictions. Further head-to-head comparative studies with robust methodologies are needed to provide a more definitive quantitative comparison of the side effect profiles of these important therapeutic agents. It is also crucial for researchers and clinicians to be precise in the pharmacological classification of drugs to avoid confusion, as was the case with this compound.
References
- 1. Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The prescriber’s guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression | CNS Spectrums | Cambridge Core [cambridge.org]
Safety Operating Guide
Navigating the Disposal of Hydracarbazine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of hydracarbazine, a pyridazine derivative formerly used as an antihypertensive agent.[1][2][3] Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. While it is shipped as a non-hazardous solid powder at ambient temperatures, its structural similarity to hydrazine and hydralazine suggests a cautious approach is warranted.[4][5]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Use safety glasses or goggles.
-
A lab coat is mandatory.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
II. This compound Waste Classification and Segregation
Proper classification of this compound waste is the first and most critical step in the disposal process. This classification will determine the appropriate disposal pathway.
1. Unused or Expired Pure this compound: Any pure, unused, or expired this compound should be treated as a chemical waste. Given its pharmaceutical nature, it falls under the regulations for pharmaceutical waste disposal.
2. Contaminated Materials: Items that have come into direct contact with this compound are considered contaminated and must be disposed of accordingly. This includes:
-
Sharps: Needles, syringes, or any other sharp objects.
-
Non-Sharps: Gloves, bench paper, vials, and other disposable labware.
3. Acutely Hazardous Waste (P-listed): While this compound itself is not explicitly P-listed by the Environmental Protection Agency (EPA), its structural relative, hydrazine, is a hazardous substance. Therefore, it is best practice to manage this compound waste with a high degree of caution, similar to a P-listed waste, which has more stringent disposal requirements.
III. Step-by-Step Disposal Procedures
Step 1: Containerization
-
Pure this compound: Place the original container with the unused or expired compound into a larger, clearly labeled, and sealable hazardous waste container.
-
Contaminated Sharps: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container.
-
Contaminated Non-Sharps: Place all non-sharp contaminated materials into a designated hazardous waste bag or container.
Step 2: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Note the date when the waste was first added to the container.
Step 3: Storage
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.
Step 4: Arrange for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and is a regulatory violation.
IV. Regulatory Framework
The disposal of pharmaceutical waste is regulated by several federal and state agencies.
| Regulatory Body | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management from generation to disposal. |
| Drug Enforcement Administration (DEA) | The DEA regulates the disposal of controlled substances. While this compound is not a controlled substance, it is important to be aware of DEA regulations for other laboratory chemicals. |
| State and Local Regulations | Many states and local municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal. Always consult your local EHS office for specific requirements. |
V. Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste management and information from Safety Data Sheets (SDS) of structurally similar compounds. No specific experimental protocols were conducted in the generation of this disposal procedure. The primary sources are regulatory guidelines and chemical safety information.
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Hydracarbazine
Personal Protective Equipment (PPE)
Given that Hydracarbazine is a bioactive compound and a hydrazine derivative, a cautious approach to personal protection is warranted. Hydrazine and its derivatives are known to have various toxicities. Therefore, the following PPE is recommended to minimize exposure.
| PPE Category | Recommended Equipment |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended. The outer glove should be removed immediately after handling the compound, and hands should be washed thoroughly. |
| Eye Protection | Chemical splash goggles and a full-face shield should be worn to protect the eyes and face from splashes. Standard safety glasses do not provide adequate protection.[3] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4] For procedures with a high risk of splashing, a "bunny suit" or coveralls may be necessary for full-body protection.[5] |
| Respiratory Protection | If there is a risk of generating aerosols or dust, a NIOSH-approved respirator (e.g., N95 or higher) should be used. All work with solid this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure. |
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling this compound in a research or drug development setting. The following step-by-step plan outlines the key stages from receipt to disposal.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves, lab coat) during unpacking.
-
Unpack the container in a designated area, preferably within a chemical fume hood.
-
Verify that the container is properly labeled and sealed.
2. Storage:
-
Store this compound in a cool, dry, and dark place.
-
Keep the container tightly closed and store it in a designated, well-ventilated area away from incompatible materials.
-
The storage area should be clearly marked with appropriate hazard warnings.
3. Preparation and Handling:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a containment device like a glove box.
-
Use dedicated equipment (spatulas, glassware) for handling the compound. If not possible, thoroughly decontaminate the equipment after use.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. Spill Management:
-
In the event of a spill, evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small spills of solid material, gently cover with an absorbent material and carefully scoop it into a labeled waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, contaminated PPE, and cleaning materials, must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.
-
Disposal Method: Dispose of this compound waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: General Procedure for Solution Preparation
This protocol outlines a general procedure for preparing a stock solution of this compound.
-
Preparation: Don all required PPE (double gloves, lab coat, goggles, and face shield) and ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder.
-
Dissolving: Transfer the weighed this compound to a suitable volumetric flask. Using a pipette, add a small amount of the desired solvent (e.g., DMSO, water) to dissolve the solid.
-
Dilution: Once the solid is fully dissolved, add the solvent to the flask up to the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask clearly with the compound name, concentration, solvent, and date of preparation. Store the solution under appropriate conditions (e.g., refrigerated, protected from light).
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
